3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-benzyl-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-14-8-7-13(18)10-16(14)20-17(19)15(11)9-12-5-3-2-4-6-12/h2-8,10,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFOCEQDKOOOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075361 | |
| Record name | 3-Benzyl-4-methyl-7-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-44-2 | |
| Record name | 3-Benzyl-4-methylumbelliferone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzyl-4-methylumbelliferon | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzyl-4-methyl-7-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BENZYL-4-METHYLUMBELLIFERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UZY4BZ33H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 3-benzyl-7-hydroxy-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis protocols, and structural information for 3-benzyl-7-hydroxy-4-methylcoumarin (CAS 86-44-2). This document is intended to serve as a core reference for professionals in research and drug development.
Core Physicochemical Properties
While experimental data for 3-benzyl-7-hydroxy-4-methylcoumarin is limited in publicly accessible literature, key identifiers and computed properties have been established. Much of the available experimental data pertains to its parent compound, 7-hydroxy-4-methylcoumarin. The following table summarizes the known quantitative data for the title compound.
| Property | Value | Source |
| CAS Number | 86-44-2 | [1] |
| Molecular Formula | C₁₇H₁₄O₃ | [1] |
| Molecular Weight | 266.29 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥95% (Commercially available) | |
| Computed LogP | 3.4 | PubChem |
| Melting Point | Data not available in searched literature | |
| Solubility | Data not available in searched literature | |
| pKa | Data not available in searched literature |
Note: Professionals should exercise caution and not confuse the properties of this compound with its more extensively studied precursor, 7-hydroxy-4-methylcoumarin.
Synthesis Methodology
The synthesis of 3-benzyl-7-hydroxy-4-methylcoumarin can be achieved through established methods for C-C bond formation at the C3 position of the coumarin scaffold. A plausible and effective approach is the Knoevenagel condensation.
This method involves the base-catalyzed condensation of a substituted salicylaldehyde with a compound containing an active methylene group, followed by intramolecular cyclization (lactonization).
A. Principle:
The reaction condenses 2,4-dihydroxybenzaldehyde with ethyl 2-phenylacetate in the presence of a weak base catalyst like piperidine. The initial condensation product undergoes a spontaneous intramolecular cyclization via the elimination of a water molecule, followed by reaction with a methylating agent to form the stable 3-benzyl-7-hydroxy-4-methylcoumarin ring system.
B. Materials and Reagents:
-
2,4-Dihydroxyacetophenone
-
Phenylacetic acid
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Hydrochloric acid (10% v/v)
-
Ethanol
-
Sodium hydroxide
-
Dimethyl sulfate
-
Suitable solvents for extraction and purification (e.g., ethyl acetate, hexane)
C. Step-by-Step Procedure:
-
Synthesis of Phenylacetyl Chloride: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, combine phenylacetic acid with an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours until the evolution of HCl gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain crude phenylacetyl chloride.
-
Friedel-Crafts Acylation: Dissolve 2,4-dihydroxyacetophenone in a suitable dry, non-polar solvent (e.g., nitrobenzene or carbon disulfide) in a three-necked flask fitted with a mechanical stirrer and a dropping funnel. Cool the mixture in an ice bath. Add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring. To this suspension, add the prepared phenylacetyl chloride dropwise while maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC indicates the consumption of starting material.
-
Work-up and Hydrolysis: Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The intermediate product will precipitate. Filter the solid, wash with cold water, and then hydrolyze by refluxing with aqueous sodium hydroxide (10%) for 1-2 hours.
-
Cyclization and Methylation: Cool the hydrolyzed solution and acidify with dilute HCl to precipitate the 3-benzyl-4,7-dihydroxycoumarin intermediate. Filter and dry the solid. Dissolve the intermediate in an appropriate solvent (e.g., acetone or ethanol) and treat with a methylating agent such as dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to selectively methylate the 4-hydroxyl group.
-
Purification: Monitor the methylation reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to obtain pure 3-benzyl-7-hydroxy-4-methylcoumarin.
Biological Activity and Signaling Pathways
Specific studies detailing the biological activity or associated signaling pathways for 3-benzyl-7-hydroxy-4-methylcoumarin are not extensively documented in the available literature. However, the broader class of coumarin derivatives is known for a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticoagulant properties.[2][3] The parent compound, 7-hydroxy-4-methylcoumarin, has been investigated for anti-cancer potential, where it was shown to down-regulate Aryl hydrocarbon receptor (AhR) and Proliferating Cell Nuclear Antigen (PCNA) while up-regulating apoptotic proteins like Bax, Caspase-3, and Caspase-9.[4] Further research is required to determine if the 3-benzyl substitution preserves or modifies these activities.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of 3-benzyl-7-hydroxy-4-methylcoumarin via the principles of Knoevenagel condensation and subsequent modification.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct pharmacological and mechanistic data for this compound is limited in publicly available scientific literature. This guide provides a comprehensive overview of the putative mechanism of action based on the well-documented biological activities of its core scaffold, 7-hydroxy-4-methyl-2H-chromen-2-one, and the influence of substitutions at the 3-position as indicated by structure-activity relationship (SAR) studies of related coumarin derivatives. The proposed mechanisms require direct experimental validation for this specific compound.
Introduction
This compound belongs to the coumarin class of compounds, which are a prominent group of benzopyrone derivatives found in many plants. Coumarins are recognized for their diverse and significant pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. The core scaffold, 7-hydroxy-4-methyl-2H-chromen-2-one (also known as 4-methylumbelliferone), is a well-studied platform for the development of therapeutic agents. The addition of a benzyl group at the 3-position is anticipated to modulate the biological activity of the parent molecule, potentially enhancing its potency and target selectivity. This document aims to provide a detailed technical overview of the inferred mechanism of action of this compound, supported by data from structurally related compounds, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Putative Core Mechanisms of Action
The biological activity of this compound is likely multifaceted, stemming from the synergistic effects of its core coumarin structure and the appended functional groups. The primary proposed mechanisms include anti-inflammatory, anticancer, and antioxidant effects.
Anti-inflammatory Activity
Coumarin derivatives are known to exert anti-inflammatory effects by modulating key inflammatory pathways. The proposed anti-inflammatory mechanism of action for this compound involves the inhibition of pro-inflammatory enzymes and cytokines.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Coumarins can inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[1]
-
Suppression of Pro-inflammatory Cytokines: The compound is likely to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2]
-
Modulation of NF-κB and MAPK Signaling Pathways: The anti-inflammatory effects are likely mediated through the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[2][3]
References
- 1. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation | Semantic Scholar [semanticscholar.org]
Biological Activity of 3-Benzyl-7-Hydroxy-4-Methylcoumarin Derivatives: A Technical Guide
Abstract
Coumarins represent a vital class of heterocyclic compounds, widely recognized as a "privileged scaffold" in medicinal chemistry due to their diverse and significant pharmacological activities. Within this broad family, derivatives of 3-benzyl-7-hydroxy-4-methylcoumarin have emerged as particularly promising candidates for drug development, exhibiting a range of biological effects including potent anticancer, enzyme inhibitory, and antioxidant properties. The strategic placement of a benzyl group at the C3 position, combined with the 7-hydroxy-4-methylcoumarin core, creates a unique molecular architecture that facilitates interaction with various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives. It summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes critical molecular pathways and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
Coumarins (2H-1-benzopyran-2-ones) are a large group of naturally occurring and synthetic compounds characterized by a fused benzene and α-pyrone ring system.[1] Their derivatives are associated with a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1][2][3][4][5] The 7-hydroxy-4-methylcoumarin scaffold, in particular, is a common starting point for the synthesis of new therapeutic agents. The introduction of a benzyl moiety at the C3 position has been shown to significantly influence the molecule's interaction with biological targets, often enhancing its potency and selectivity. This guide focuses specifically on these 3-benzyl derivatives, exploring their therapeutic potential across different domains.
General Synthesis Strategies
The synthesis of 3-benzyl-7-hydroxy-4-methylcoumarin derivatives typically begins with the construction of the core coumarin ring system, followed by the introduction of the benzyl group and other modifications.
2.1. Synthesis of the 7-Hydroxy-4-methylcoumarin Core
The most common method for synthesizing the 7-hydroxy-4-methylcoumarin scaffold is the Pechmann condensation . This reaction involves the condensation of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate) under acidic conditions.[2][6]
2.2. Introduction of the 3-Benzyl Group
Once the coumarin core is formed, the 3-benzyl group can be introduced through various synthetic routes. One common approach involves the Knoevenagel condensation of 7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carbaldehyde with a suitable phenylacetic acid derivative, or direct benzylation reactions. Further modifications can then be made to the benzyl ring or the 7-hydroxy group to generate a library of derivatives.
Anticancer Activity
A significant area of investigation for these compounds is their potent cytotoxic activity against various human cancer cell lines. Derivatives have shown particular efficacy against prostate (PC-3) and breast (MDA-MB-231, MCF-7) cancer cells.[7][8]
Table 1: Cytotoxicity of 3-Benzyl and Related Coumarin Derivatives
| Compound ID/Description | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide | PC-3 (Prostate) | 3.56 | [7] |
| (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide | MDA-MB-231 (Breast) | 8.5 | [7] |
| Benzylidene derivative 5 | PC-3 (Prostate) | 3.56 | [8] |
| Benzylidene derivative 4b | PC-3 (Prostate) | 8.99 | [8] |
| Benzylidene derivative 4a | PC-3 (Prostate) | 10.22 | [8] |
| 3-benzyl-4-methylcoumarin-7-O-sulfamate | MCF-7 (Breast) | 0.001 (1 nM) |[9] |
3.1. Mechanism of Action: EGFR/PI3K/Akt Pathway Inhibition
Several studies suggest that the anticancer effects of these coumarin derivatives are mediated through the inhibition of critical cell signaling pathways, particularly the EGFR/PI3K/Akt pathway, which is frequently dysregulated in cancer.[8] Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers the PI3K/Akt cascade, promoting cell proliferation, survival, and metastasis. Certain benzylidene coumarin derivatives have been identified as dual inhibitors of both EGFR and the β-isoform of Phosphoinositide 3-kinase (PI3Kβ), effectively shutting down this pro-tumorigenic signaling axis.[8]
Enzyme Inhibition
Derivatives of the 3-benzylcoumarin scaffold are potent inhibitors of several key enzymes implicated in human diseases.
Table 2: Enzyme Inhibitory Activity of 3-Benzylcoumarin Derivatives
| Compound/Description | Target Enzyme | IC50 / Ki Value | Reference |
|---|---|---|---|
| 3-benzyl-4-methylcoumarin-7-O-sulfamate | Steroid Sulfatase (STS) | 32 nM (placental microsomal) | [9] |
| Benzylidene derivative 5 | EGFR | 0.1812 µM | [8] |
| 3-(p-azidobenzyl)-4-hydroxycoumarin | NADPH Quinone Reductase | Competitive Inhibition | [3] |
| Various Coumarins | Carbonic Anhydrase (hCA I) | 78 nM - 37.0 µM |[10] |
4.1. Steroid Sulfatase (STS) Inhibition Steroid sulfatase is a critical enzyme in the biosynthesis of estrogen and is a key target for hormone-dependent cancers like breast cancer. 3-benzyl-4-methylcoumarin-7-O-sulfamate has been identified as a highly effective STS inhibitor, with an IC50 value in the nanomolar range, highlighting its potential in endocrine therapies.[9]
4.2. Carbonic Anhydrase (CA) Inhibition Coumarins act as inhibitors of carbonic anhydrases through a unique mechanism. They function as pro-drugs that are hydrolyzed within the enzyme's active site by the catalytic zinc-hydroxide species. This reaction opens the lactone ring to form a 2-hydroxy-cinnamic acid derivative, which then coordinates to the zinc ion and blocks the enzyme's catalytic activity.[10]
Antioxidant Activity
The phenolic hydroxyl group at the C7 position, common to this class of compounds, imparts significant antioxidant potential. These molecules can act as free radical scavengers, neutralizing reactive oxygen species (ROS) that contribute to oxidative stress and cellular damage.
Table 3: Antioxidant Activity of 7-Hydroxy-4-methylcoumarin Derivatives
| Compound/Description | Assay | IC50 Value | Reference |
|---|---|---|---|
| Derivative D9 | DPPH Scavenging | 69.76 µg/mL | [2] |
| Ascorbic Acid (Standard) | DPPH Scavenging | 75.47 µg/mL | [2] |
| 7-((8-(4-benzylpiperidin-1-yl)octyl)oxy)-4-methyl-2H-chromen-2-one (C3 ) | DPPH Scavenging | Effective Scavenging |[11] |
Experimental Protocols
6.1. Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation) This protocol is a generalized procedure based on literature.[2][12]
-
In an ice bath, slowly add concentrated sulfuric acid (e.g., 100 ml) to a mixture of resorcinol (0.1 mole) and ethyl acetoacetate (0.1 mole) with constant stirring over 30 minutes.
-
Allow the reaction mixture to stand at room temperature for several hours (e.g., 3-18 hours) until the reaction is complete.
-
Pour the mixture into a beaker containing crushed ice and water with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration and wash thoroughly with cold water.
-
To purify, dissolve the crude product in a 5% w/v sodium hydroxide solution and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated sulfuric acid, causing the purified product to precipitate.
-
Collect the final product by filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for higher purity.
6.2. MTT Assay for In Vitro Cytotoxicity
-
Seed cancer cells (e.g., PC-3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
6.3. DPPH Radical Scavenging Assay This protocol is based on standard methods reported in the literature.[2][13]
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds in methanol. Ascorbic acid is typically used as a positive control.
-
In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 1 mL) to a specific volume of the test compound solution (e.g., 1 mL).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm against a methanol blank.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the % inhibition against the compound concentration to determine the IC50 value.
Conclusion and Future Perspectives
3-Benzyl-7-hydroxy-4-methylcoumarin and its derivatives constitute a highly promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer agents, particularly through the dual inhibition of the EGFR/PI3K pathway, marks them as strong candidates for further oncological drug development. Furthermore, their potent and diverse enzyme inhibitory activities, coupled with valuable antioxidant properties, broaden their applicability to a range of diseases. Future research should focus on expanding structure-activity relationship (SAR) studies to optimize potency and selectivity, improving pharmacokinetic profiles for better in vivo efficacy, and conducting comprehensive preclinical and clinical trials to translate these promising laboratory findings into novel therapeutic agents.
References
- 1. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arabjchem.org [arabjchem.org]
- 12. ijpsr.com [ijpsr.com]
- 13. pubs.aip.org [pubs.aip.org]
structure-activity relationship of 7-hydroxy-4-methylcoumarins
An In-Depth Technical Guide on the Structure-Activity Relationship of 7-Hydroxy-4-Methylcoumarins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a significant class of naturally occurring benzopyrone compounds widely distributed in the plant kingdom.[1] Among the vast array of coumarin derivatives, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone or hymecromone) serves as a privileged scaffold in medicinal chemistry. Its versatile structure has been the foundation for the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The biological profile of these compounds is highly dependent on the nature and position of substituents on the coumarin nucleus. This guide provides a detailed exploration of the structure-activity relationships (SAR) of 7-hydroxy-4-methylcoumarin derivatives, presenting quantitative data, experimental methodologies, and visual representations of key concepts to aid in the rational design of new therapeutic agents.
Core Scaffold: 7-Hydroxy-4-Methylcoumarin
The fundamental structure consists of a fused benzene and α-pyrone ring, with a hydroxyl group at position 7 and a methyl group at position 4. These two substituents, along with positions 3, 5, 6, and 8, are primary targets for chemical modification to modulate biological activity.
Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of 7-hydroxy-4-methylcoumarin derivatives is intricately linked to their substitution patterns. The following sections dissect the SAR for major biological activities.
Anticancer Activity
Derivatives of 7-hydroxy-4-methylcoumarin have shown significant cytotoxic effects against various human cancer cell lines.[4] The SAR for this activity is complex, with the potency being influenced by modifications at several positions.
-
Substitution at C3: Introducing alkyl groups at the C3 position has been a key strategy. For 7,8-dihydroxy-4-methylcoumarins, a long alkyl chain, specifically an n-decyl group, resulted in the most potent activity against K562, LS180, and MCF-7 cancer cell lines.[4][5]
-
Substitution at C4: Modification of the 4-methyl group can also influence activity. For instance, converting the methyl to a bromomethyl group in 6-bromo-7-hydroxycoumarin resulted in reasonable cytotoxic activities.[4][5]
-
Substitution on the Benzene Ring (C5-C8):
-
Modification of the 7-OH Group: Acetylation of the hydroxyl groups (e.g., 7-acetoxy derivatives) has also been explored, leading to active compounds.[4]
The mechanism of anticancer action for some derivatives involves the induction of apoptosis through the modulation of key signaling proteins like Bax, Bad, Cytochrome c, and caspases, and the down-regulation of the Aryl hydrocarbon receptor.[6]
Antimicrobial Activity
7-hydroxy-4-methylcoumarin derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1]
-
Modification of the 7-OH Group: The 7-hydroxyl group is a common site for derivatization. Attaching acetic acid hydrazide moieties has been shown to produce compounds with significant antimicrobial properties.[2] Further reaction of this hydrazide with isatin or various anhydrides can yield derivatives with potent activity.[7]
-
Substitution at C4: Oxidation of the C4-methyl group to a formyl group, followed by condensation with aromatic amines to form Schiff bases, has yielded derivatives with good to high antibacterial activity.[1][8]
-
Substitution at C8: Introduction of an azothiazolyl group at the C8 position has been shown to enhance antibacterial and antifungal activity compared to the parent 7-hydroxy-4-methylcoumarin.
-
Introduction of Heterocyclic Moieties: The incorporation of thiosemicarbazide and thiazolidinone moieties has been shown to enhance the antifungal activity of the coumarin scaffold against foodborne fungi like Aspergillus and Fusarium species.[9] In general, 4-thiazolidinones showed better antifungal activity than thiosemicarbazides in one study.[9]
Antioxidant Activity
The antioxidant potential of these coumarins is primarily linked to their ability to scavenge free radicals.
-
Hydroxyl Group: The presence of the 7-hydroxyl group is crucial for antioxidant activity.
-
Substitution Pattern: The introduction of thiosemicarbazide moieties generally leads to higher scavenging activity towards DPPH and galvinoxyl radicals compared to 4-thiazolidinone derivatives.[9] Some thiosemicarbazide derivatives exhibited activity comparable to or even better than the standard antioxidant, ascorbic acid.[9] Condensation of the 7-hydroxy-4-methylcoumarin core with aromatic aldehydes has also produced derivatives with significant anti-radical activity.[10]
Anti-inflammatory Activity
The anti-inflammatory effects of these derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[2]
-
Derivatization at the 7-OH Position: The synthesis of acetic acid hydrazide derivatives from the 7-hydroxy position has yielded compounds with significant anti-inflammatory activity, as demonstrated in the carrageenan-induced rat paw edema model.[2] One such derivative showed a percentage inhibition of 86.98%, which was comparable to the standard drug ibuprofen.[2]
-
Pyranocoumarins and Sulfonamides: The creation of pyranocoumarin and coumarin-sulfonamide derivatives has led to compounds with potent in vitro antiproteinase activity and significant in vivo inhibition of edema.[11] Some of these derivatives showed selective inhibition of the COX-2 isozyme.[11]
Quantitative Data Presentation
The following tables summarize the quantitative structure-activity relationship data for various 7-hydroxy-4-methylcoumarin derivatives.
Table 1: Anticancer Activity of 4-Methylcoumarin Derivatives [4][5]
| Compound ID | Substituents | K562 IC₅₀ (µM) | LS180 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 11 | 7,8-dihydroxy, 3-n-decyl | 42.4 | 25.2 | 25.1 |
| 27 | 6-bromo, 7-hydroxy, 4-bromomethyl | 45.8 | 32.7 | 39.5 |
Table 2: Antimicrobial Activity of 7-Hydroxy-4-Methylcoumarin Schiff Bases [1]
| Compound ID | Target Microorganism | MIC (µg/mL) |
| 6 | Staphylococcus aureus | 40 |
| 7 | Staphylococcus aureus | 40 |
| 7 | Micrococcus luteus | 40 |
| 7 | Escherichia coli | 31 |
| 8 | Staphylococcus aureus | 300 |
Table 3: Anti-inflammatory Activity of 7-Hydroxy-4-Methylcoumarin Derivatives [2]
| Compound ID | Activity Assay | % Inhibition |
| 4d | Carrageenan-induced rat paw edema | 86.98 |
| Ibuprofen | Carrageenan-induced rat paw edema | 89.13 |
Table 4: Antioxidant Activity of 7-Hydroxy-4-Methylcoumarin Derivatives [12]
| Compound ID | Activity Assay | % Scavenging Activity |
| 2 | DPPH Radical Scavenging | 86.0 ± 2.00 |
| 3 | DPPH Radical Scavenging | 87.05 ± 0.00 |
| 4 | DPPH Radical Scavenging | 90.0 ± 3.0 |
| Ascorbic Acid | DPPH Radical Scavenging | 91.00 ± 1.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
This assay is used to assess the cytotoxic effect of compounds on cancer cell lines.[4]
-
Cell Culture: Human cancer cell lines (e.g., K562, LS180, MCF-7) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Procedure:
-
Seed cells into 96-well plates at a density of approximately 5×10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized coumarin derivatives for a specified period (e.g., 72 hours).
-
After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell survival is calculated, and the IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined from dose-response curves.
-
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[1]
-
Materials: Mueller-Hinton broth, bacterial strains (e.g., S. aureus, E. coli), 96-well microtiter plates, and test compounds.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5×10⁵ CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the capacity of compounds to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.[12]
-
Reagents: DPPH solution in methanol, test compounds, and a standard antioxidant (e.g., ascorbic acid).
-
Procedure:
-
Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol).
-
Add a fixed volume of the DPPH solution to each concentration of the test sample.
-
Allow the reaction to proceed in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of the remaining DPPH at its maximum wavelength (around 517 nm).
-
The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.
-
Carrageenan-Induced Rat Paw Edema Assay
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[2][13]
-
Animals: Wistar albino rats are typically used. Animals are fasted overnight before the experiment.
-
Procedure:
-
Divide the animals into groups: control (vehicle), standard (e.g., ibuprofen), and test groups (receiving different doses of the coumarin derivatives).
-
Administer the test compounds and standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the left hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
Visualizations
Workflow for Structure-Activity Relationship Studies
Caption: General workflow for conducting structure-activity relationship (SAR) studies.
Apoptosis Signaling Pathway Induced by Coumarins
Caption: A potential apoptotic signaling pathway modulated by coumarin derivatives.[6]
Conclusion
The 7-hydroxy-4-methylcoumarin scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have revealed critical insights into how chemical modifications influence biological outcomes. For anticancer activity, lipophilic C3 substituents and additional hydroxyl groups on the benzene ring enhance potency. For antimicrobial effects, the introduction of hydrazide, Schiff base, or thiazole moieties is a promising strategy. Antioxidant and anti-inflammatory activities are also highly tunable through derivatization, primarily at the 7-hydroxy position. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to rationally design and synthesize the next generation of 7-hydroxy-4-methylcoumarin-based drugs with improved efficacy and selectivity.
References
- 1. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and evaluation of 7-hydroxy-4-methylcoumarin derivatives. [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metfop.edu.in [metfop.edu.in]
- 8. researchgate.net [researchgate.net]
- 9. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. connectjournals.com [connectjournals.com]
- 11. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the coumarin derivative, 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS No: 86-44-2). Due to the limited availability of complete, experimentally verified public data for this specific compound, this guide combines available data from analogous compounds, predicted spectroscopic values, and established synthetic methodologies to offer a valuable resource for researchers.
Chemical Structure and Properties
-
IUPAC Name: 3-benzyl-7-hydroxy-4-methylchromen-2-one[1]
-
Synonyms: 3-Benzyl-4-methylumbelliferone, 3-Benzyl-7-hydroxy-4-methylcoumarin[1]
-
Molecular Formula: C₁₇H₁₄O₃[1]
-
Molecular Weight: 266.29 g/mol [1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. Where direct experimental data is unavailable, predicted values based on established spectroscopic principles and data from closely related analogs are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR (Proton NMR) Data (Predicted) Solvent: DMSO-d₆, 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~10.6 | s | 1H | Ar-OH | Chemical shift can be solvent-dependent. |
| ~7.6 | d | 1H | H-5 | |
| ~7.2-7.4 | m | 5H | Benzyl Ar-H | Complex multiplet for the phenyl ring protons. |
| ~6.8 | dd | 1H | H-6 | |
| ~6.7 | d | 1H | H-8 | |
| ~3.8 | s | 2H | -CH₂-Ph | |
| ~2.4 | s | 3H | -CH₃ |
Note: Predicted values are based on ¹H NMR data for various 7-hydroxy-4-methyl-coumarin derivatives.[2]
Table 2: ¹³C NMR (Carbon NMR) Data (Predicted) Solvent: DMSO-d₆, 100 MHz
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~161.0 | C-2 (C=O) | |
| ~160.5 | C-7 | |
| ~155.0 | C-9 | |
| ~153.5 | C-4 | |
| ~138.0 | Benzyl C-1' | |
| ~128.5 | Benzyl C-2', C-6' | |
| ~128.0 | Benzyl C-3', C-5' | |
| ~126.0 | Benzyl C-4' | |
| ~126.5 | C-5 | |
| ~113.0 | C-6 | |
| ~112.5 | C-3 | |
| ~110.0 | C-10 | |
| ~102.5 | C-8 | |
| ~35.0 | -CH₂-Ph | |
| ~18.0 | -CH₃ |
Note: Predicted values are based on ¹³C NMR data for the closely related 3-benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one.[3]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, lactone carbonyl, and aromatic functionalities.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (lactone) | 1700 - 1740 | Strong |
| C=C stretch (aromatic) | 1500 - 1600 | Medium to Strong |
| C-O stretch | 1000 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data
| Ion | m/z | Notes |
| [M]⁺ | 266 | Molecular Ion |
| [M-H]⁺ | 265 | Loss of a hydrogen atom |
| [M-CO]⁺ | 238 | Loss of carbon monoxide from the lactone |
| [M-C₇H₇]⁺ | 175 | Loss of the benzyl group |
Note: Fragmentation data is based on typical coumarin fragmentation patterns and available GC-MS data.[1]
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis via Pechmann Condensation
This compound can be synthesized using the Pechmann condensation, a standard method for coumarin synthesis, by reacting resorcinol with ethyl 2-benzylacetoacetate in the presence of an acid catalyst.[4][5]
Materials:
-
Resorcinol
-
Ethyl 2-benzylacetoacetate
-
Concentrated Sulfuric Acid (or other suitable acid catalyst, e.g., Amberlyst-15)[5]
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
In a round-bottom flask, carefully cool concentrated sulfuric acid in an ice bath.
-
Slowly add a pre-mixed solution of resorcinol (1 equivalent) and ethyl 2-benzylacetoacetate (1.1 equivalents) to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice to precipitate the crude product.
-
Filter the solid precipitate using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum.
-
Recrystallize the dried product from a suitable solvent, such as ethanol, to obtain pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum. A greater number of scans will be necessary compared to the proton spectrum.
-
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Instrumentation: A mass spectrometer (e.g., GC-MS or LC-MS).
-
Sample Preparation:
-
GC-MS: Dissolve the sample in a volatile organic solvent.
-
LC-MS: Dissolve the sample in a solvent compatible with the mobile phase.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-benzyl-7-hydroxy-4-methylcoumarin
Disclaimer: A comprehensive literature search did not yield specific, experimentally-derived ¹H and ¹³C NMR data for 3-benzyl-7-hydroxy-4-methylcoumarin. The following guide provides predicted spectral data based on the analysis of structurally similar compounds, alongside established experimental protocols for the characterization of coumarin derivatives. This information is intended for research and development professionals in the fields of chemistry and drug development.
Predicted NMR Spectral Data
The expected ¹H and ¹³C NMR chemical shifts for 3-benzyl-7-hydroxy-4-methylcoumarin are summarized below. These predictions are based on known values for the 7-hydroxy-4-methylcoumarin core and standard substituent effects of a benzyl group. Actual experimental values may vary depending on the solvent and spectrometer frequency used.
1.1 Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show distinct signals for the coumarin core, the methyl and benzyl substituents, and the hydroxyl proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -OH (at C7) | 9.0 - 11.0 | Singlet (broad) | Chemical shift is highly dependent on solvent and concentration. Signal will disappear upon D₂O exchange. |
| H5 | 7.4 - 7.6 | Doublet | Coupled to H6. |
| H6 | 6.7 - 6.9 | Doublet of Doublets | Coupled to H5 and H8. |
| H8 | 6.6 - 6.8 | Doublet | Coupled to H6. |
| Benzyl -CH₂- | 3.8 - 4.2 | Singlet | Methylene protons of the benzyl group. |
| Phenyl (of benzyl) | 7.1 - 7.4 | Multiplet | Protons of the phenyl ring of the benzyl substituent. |
| -CH₃ (at C4) | 2.3 - 2.5 | Singlet | Methyl protons at the C4 position. |
1.2 Predicted ¹³C NMR Data
The carbon NMR spectrum will display signals for the carbonyl carbon, aromatic and olefinic carbons of the coumarin ring system, and the carbons of the methyl and benzyl groups.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (C=O) | 160 - 162 |
| C3 | 115 - 120 |
| C4 | 150 - 155 |
| C4a | 110 - 115 |
| C5 | 125 - 128 |
| C6 | 112 - 115 |
| C7 | 160 - 163 |
| C8 | 101 - 104 |
| C8a | 154 - 156 |
| -CH₃ (at C4) | 18 - 20 |
| Benzyl -CH₂- | 30 - 35 |
| Benzyl C (quaternary) | 138 - 141 |
| Benzyl CH (ortho, meta, para) | 126 - 130 |
Experimental Protocols for NMR Analysis
The following are generalized yet detailed protocols for acquiring ¹H and ¹³C NMR spectra of coumarin derivatives.[1] These may require optimization based on the specific instrumentation and sample characteristics.
2.1 Sample Preparation
-
Weigh 5-10 mg of the 3-benzyl-7-hydroxy-4-methylcoumarin sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred for hydroxycoumarins due to its ability to solubilize the compound and resolve the hydroxyl proton signal.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2.2 ¹H NMR Spectroscopy Parameters
-
Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems).[1]
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Spectral Width: 12-16 ppm, centered around 6-8 ppm.[1]
-
Acquisition Time: 3-4 seconds.[1]
-
Relaxation Delay (d1): 1-2 seconds.[1]
-
Number of Scans: 8-16, depending on the sample concentration.[1]
2.3 ¹³C NMR Spectroscopy Parameters
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems).[1]
-
Spectral Width: 220-240 ppm, centered around 120 ppm.[1]
-
Acquisition Time: 1-2 seconds.[1]
-
Relaxation Delay (d1): 2 seconds.[1]
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[1]
2.4 D₂O Exchange for Hydroxyl Proton Identification
To confirm the assignment of the -OH proton, a D₂O shake experiment can be performed.[1] After acquiring the initial ¹H NMR spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently to mix, and re-acquire the spectrum. The signal corresponding to the hydroxyl proton will either disappear or significantly decrease in intensity due to proton-deuterium exchange.[1]
Visualization of Synthetic Pathway
A plausible synthetic route to 3-benzyl-7-hydroxy-4-methylcoumarin is via the Pechmann condensation to form the coumarin core, followed by a subsequent functionalization at the 3-position. The following diagram illustrates a logical workflow for such a synthesis.
Caption: A logical workflow for the synthesis of 3-benzyl-7-hydroxy-4-methylcoumarin.
References
CAS number 86-44-2 chemical properties and safety data
An In-depth Technical Guide to the Chemical Properties and Safety Data of CAS Number 86-44-2: 3-benzyl-7-hydroxy-4-methylchromen-2-one
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's chemical properties and safety profile is paramount. This technical guide provides a comprehensive overview of the available data for the chemical compound identified by CAS number 86-44-2, which is 3-benzyl-7-hydroxy-4-methylchromen-2-one. This compound belongs to the coumarin class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Chemical Identity and Structure
IUPAC Name: 3-benzyl-7-hydroxy-4-methylchromen-2-one[1]
Synonyms: 3-Benzyl-4-methylumbelliferone, 3-Benzyl-7-hydroxy-4-methylcoumarin[1]
Molecular Formula: C₁₇H₁₄O₃[1][2]
Molecular Weight: 266.29 g/mol [1][2]
Chemical Structure: The structure of 3-benzyl-7-hydroxy-4-methylchromen-2-one consists of a core coumarin scaffold, which is a benzopyran-2-one system. It is substituted with a benzyl group at the 3-position, a methyl group at the 4-position, and a hydroxyl group at the 7-position.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-benzyl-7-hydroxy-4-methylchromen-2-one. It is important to note that much of the available data is computationally derived.
| Property | Value | Source |
| Molecular Weight | 266.29 g/mol | [1][2] |
| XLogP3-AA | 3.4 | [2] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 46.5 Ų | [2] |
| Heavy Atom Count | 20 | [2] |
| Complexity | 407 | [2] |
Safety and Hazard Information
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for 3-benzyl-7-hydroxy-4-methylchromen-2-one.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral (Category 4) |
| Warning | H302: Harmful if swallowed[1] |
Precautionary Statements: [1]
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container in accordance with local regulations.
Some sources also classify this compound as an irritant[3].
Experimental Protocols
Proposed Synthesis via Pechmann Condensation:
The synthesis of 3-benzyl-7-hydroxy-4-methylchromen-2-one can be envisioned through a modified Pechmann condensation. This would involve the reaction of a resorcinol (1,3-dihydroxybenzene) with a β-ketoester, in this case, ethyl 2-benzyl-3-oxobutanoate, in the presence of an acid catalyst.
Caption: Proposed synthetic pathway for 3-benzyl-7-hydroxy-4-methylchromen-2-one.
Methodology:
-
Reaction Setup: Resorcinol and ethyl 2-benzyl-3-oxobutanoate are mixed, typically in equimolar amounts.
-
Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid, is added dropwise to the reaction mixture with cooling to control the initial exothermic reaction.
-
Heating: The mixture is then heated to promote the condensation and cyclization reactions. The reaction temperature and time would need to be optimized.
-
Workup: After the reaction is complete, the mixture is poured into cold water to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure 3-benzyl-7-hydroxy-4-methylchromen-2-one.
Potential Signaling Pathways and Biological Activity
While specific signaling pathways for 3-benzyl-7-hydroxy-4-methylchromen-2-one have not been elucidated, the broader class of coumarins is known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The potential mechanisms of action are often multifactorial.
Generalized Anti-inflammatory and Anticancer Signaling Pathways for Coumarins:
The diagram below illustrates a generalized overview of potential signaling pathways that could be modulated by coumarin derivatives.
Caption: Generalized signaling pathways potentially modulated by coumarin derivatives.
Studies on related 7-hydroxycoumarin derivatives have shown cytotoxic activity against various cancer cell lines and bactericidal effects[4][5]. The mechanisms often involve the induction of apoptosis and cell cycle arrest. The anti-inflammatory properties are frequently attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins[6].
References
- 1. 3-Benzyl-4-methylumbelliferone | C17H14O3 | CID 5338538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 86-44-2 CAS MSDS (3-BENZYL-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Rise of Coumarins: A Technical Guide to Their Discovery and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarins, a diverse class of benzopyrone-containing heterocyclic compounds, have journeyed from natural isolates to clinically significant pharmaceuticals. This in-depth technical guide charts the discovery and historical evolution of coumarin derivatives in medicine, with a primary focus on their roles as anticoagulants and anticancer agents. We delve into the pivotal mechanisms of action, including the well-established vitamin K antagonism and the more recently elucidated modulation of critical signaling pathways such as PI3K/Akt/mTOR in oncology. This guide provides detailed experimental protocols for the synthesis of seminal coumarin drugs and for key biological assays used in their evaluation. Quantitative data on the biological activity and pharmacokinetic profiles of prominent derivatives are systematically presented in tabular format for comparative analysis. Furthermore, complex biological interactions and experimental workflows are visualized through detailed diagrams rendered in the DOT language, offering a clear and comprehensive overview for researchers in the field of drug discovery and development.
A Historical Overture: From Fragrance to Pharmacology
The story of coumarin begins not in the laboratory, but in the natural world. First isolated in 1820 by A. Vogel from tonka beans, its pleasant, hay-like aroma initially destined it for the perfume industry. The medicinal potential of coumarins remained largely unrecognized until a hemorrhagic disease in cattle in the 1930s was traced back to spoiled sweet clover hay. This investigation led to the identification of dicoumarol , a potent anticoagulant, by Karl Paul Link's group in 1939. This discovery marked a turning point, unveiling the therapeutic possibilities of this class of compounds. The subsequent synthesis of warfarin in 1948, initially as a rodenticide, and its eventual approval for human use in 1954, solidified the role of coumarins in cardiovascular medicine.[1] The journey from a fragrant compound to a life-saving drug laid the groundwork for decades of research into the diverse pharmacological activities of coumarin derivatives.
The Anticoagulant Coumarins: A Legacy of Vitamin K Antagonism
The primary mechanism of action for anticoagulant coumarins like warfarin and dicoumarol is the inhibition of the enzyme Vitamin K epoxide reductase. This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). By inhibiting this enzyme, coumarins deplete the active form of vitamin K, leading to the production of inactive clotting factors and thus reducing the propensity for blood clot formation.
Synthesis of Key Anticoagulant Coumarins
The synthesis of these foundational coumarin derivatives is a cornerstone of medicinal chemistry.
Dicoumarol is typically synthesized through the condensation of 4-hydroxycoumarin with an aldehyde, often formaldehyde, in the presence of a catalyst.
Materials:
-
4-hydroxycoumarin
-
Formaldehyde solution (37%)
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve 4-hydroxycoumarin (2 equivalents) in ethanol in a round-bottom flask.
-
Add formaldehyde solution (1 equivalent) and a catalytic amount of piperidine to the flask.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the crude product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure dicoumarol.
The synthesis of warfarin often involves a Michael addition of 4-hydroxycoumarin to an α,β-unsaturated ketone.
Materials:
-
4-hydroxycoumarin
-
Benzalacetone (4-phenyl-3-buten-2-one)
-
A basic catalyst (e.g., piperidine or sodium ethoxide)
-
A suitable solvent (e.g., ethanol or methanol)
Procedure:
-
Dissolve 4-hydroxycoumarin (1 equivalent) and benzalacetone (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the basic catalyst to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring by TLC.
-
After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the crude warfarin, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
The Emergence of Anticancer Coumarins
Beyond their anticoagulant effects, a vast and growing body of research has established the potent anticancer properties of a diverse range of coumarin derivatives. These compounds exert their effects through multiple mechanisms, often targeting key signaling pathways that are dysregulated in cancer.
Mechanisms of Anticancer Action
The anticancer activity of coumarin derivatives is multifaceted and includes:
-
Induction of Apoptosis: Many coumarins trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at various phases of the cell cycle.
-
Inhibition of Angiogenesis: Some derivatives can prevent the formation of new blood vessels that tumors need to grow and metastasize.
-
Modulation of Signaling Pathways: A critical mechanism is the inhibition of pro-survival signaling pathways, with the PI3K/Akt/mTOR pathway being a prominent target.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several coumarin derivatives have been shown to inhibit this pathway at various nodes.
Synthesis of a Representative Anticancer Coumarin Derivative: Osthole
Osthole, a naturally occurring coumarin, has demonstrated significant anticancer activities. Its synthesis can be achieved through various routes.
One synthetic approach involves the Pechmann condensation followed by prenylation.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Sulfuric acid (catalyst)
-
Prenyl bromide (3,3-dimethylallyl bromide)
-
Potassium carbonate (base)
-
Acetone (solvent)
Procedure:
-
Synthesis of 7-hydroxy-4-methylcoumarin: Slowly add a mixture of resorcinol (1 equivalent) and ethyl acetoacetate (1 equivalent) to cold, concentrated sulfuric acid with stirring. After the reaction is complete, pour the mixture onto crushed ice to precipitate the product. Filter, wash with water, and recrystallize from ethanol.
-
Prenylation: To a solution of 7-hydroxy-4-methylcoumarin in acetone, add potassium carbonate (as a base) and prenyl bromide (1.1 equivalents). Reflux the mixture for 8-12 hours.
-
Work-up: After the reaction, filter off the potassium carbonate and evaporate the acetone. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure osthole.
Quantitative Analysis of Biological Activity
The potency of coumarin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values against various cancer cell lines.
Table 1: Anticancer Activity of Selected Coumarin Derivatives
| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 4 | HL60 (Leukemia) | MTT | 8.09 | [2] |
| MCF-7 (Breast) | MTT | 3.26 | [2] | |
| A549 (Lung) | MTT | 9.34 | [2] | |
| Compound 8b | HepG2 (Liver) | MTT | 13.14 | [2] |
| MCF-7 (Breast) | MTT | 7.35 | [2] | |
| A549 (Lung) | MTT | 4.63 | [2] | |
| Geiparvarin Analog | HL60 (Leukemia) | - | 0.5 | [2] |
| Scopoletin Derivative | MCF-7 (Breast) | - | < 2 | |
| MDA-MB-231 (Breast) | - | < 2 | ||
| HT29 (Colon) | - | < 2 |
Experimental Evaluation of Anticancer Activity
The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cytotoxicity and cell proliferation.
Experimental Protocol: Sulforhodamine B (SRB) Assay
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the coumarin derivative and a vehicle control.
-
Incubation: Incubate the plates for a specified period (typically 48-72 hours).
-
Fixation: Gently remove the medium and fix the cells by adding cold 10-50% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of approximately 515 nm.
-
Data Analysis: The absorbance values are proportional to the cellular protein mass. Calculate the percentage of cell growth inhibition and determine the IC50 value.
Pharmacokinetics of Coumarin Derivatives
The absorption, distribution, metabolism, and excretion (ADME) properties of coumarin derivatives are crucial for their therapeutic efficacy and safety.
Table 2: Pharmacokinetic Parameters of Selected Coumarin Derivatives
| Compound | Cmax (ng/mL) | Tmax (h) | Half-life (t1/2) (h) | Bioavailability (%) | Reference |
| Warfarin | - | - | 20-60 | High (oral) | |
| Acenocoumarol | - | - | 8-11 | ~60 (oral) | |
| Phenprocoumon | - | - | 140-160 | High (oral) | |
| Coumarin | 735.46 ± 252.29 | 0.93 ± 0.57 | 4.01 ± 0.85 | - | |
| 7-Hydroxycoumarin | 84.98 ± 40.15 | 1.40 ± 0.68 | 1.16 ± 0.82 | - |
Clinical Landscape and Future Directions
The clinical development of coumarin derivatives has been most successful in the realm of anticoagulation. However, their potential in oncology is an active area of investigation. Several coumarin derivatives have entered clinical trials for various cancers, including renal cell carcinoma and prostate cancer. Early phase trials have often focused on establishing safety and optimal dosing, with some studies showing modest antitumor activity.
The future of coumarin-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The development of hybrid molecules, which combine the coumarin scaffold with other pharmacophores, is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. Further elucidation of their mechanisms of action and the identification of predictive biomarkers will be crucial for their successful clinical translation.
Conclusion
From their serendipitous discovery as anticoagulants to their emergence as promising anticancer agents, coumarin derivatives have carved a significant niche in medicinal chemistry. Their rich and diverse pharmacology, coupled with a synthetically tractable scaffold, ensures that they will remain a fertile ground for the discovery and development of new therapeutics. This guide provides a foundational technical overview for researchers poised to contribute to the next chapter in the remarkable history of coumarins in medicine.
References
Methodological & Application
protocol for in vitro cytotoxicity assay using 3-benzyl-7-hydroxy-4-methylcoumarin
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumarins are a class of natural compounds found in many plants, known for their wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities.[1] The synthetic derivative, 3-benzyl-7-hydroxy-4-methylcoumarin, is a subject of interest for its potential cytotoxic effects against cancer cells. This document provides a detailed protocol for evaluating the in vitro cytotoxicity of this compound using the MTT assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[2][3] The protocol is designed to be adaptable for various cancer cell lines and can be used to determine the half-maximal inhibitory concentration (IC50) of the compound.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[2] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2] The insoluble formazan crystals are dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured using a microplate reader.[4] A decrease in the absorbance of treated cells compared to control cells indicates a reduction in cell viability and reflects the cytotoxic effect of the compound.
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines is recommended to assess the spectrum of activity. Common choices include:
-
Compound: 3-benzyl-7-hydroxy-4-methylcoumarin
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Trypsin-EDTA: 0.25%
-
MTT Solution: 5 mg/mL in sterile PBS.[2]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[2]
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin).[1]
-
Equipment and Consumables:
-
Humidified incubator with 5% CO2 at 37°C
-
Laminar flow hood
-
Hemocytometer or automated cell counter
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm.[1]
-
Experimental Protocol
Cell Seeding
-
Culture the selected cancer cell lines in their appropriate medium until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[2]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]
Compound Treatment
-
Prepare a stock solution of 3-benzyl-7-hydroxy-4-methylcoumarin in DMSO.
-
Prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations. It is advisable to perform a range-finding experiment first.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the medium containing the same concentration of DMSO as the highest concentration of the test compound.
-
Positive Control: Cells treated with a known cytotoxic agent at its IC50 concentration.
-
Untreated Control: Cells in complete medium only.
-
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[7]
MTT Assay
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for an additional 4 hours at 37°C in the dark.[1]
-
After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[2]
Data Acquisition
-
Measure the absorbance of each well at 570 nm using a microplate reader.[4]
Data Presentation and Analysis
Calculation of Cell Viability
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 [2]
IC50 Determination
The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve of the percentage of cell viability against the compound concentration.[2]
Tabulated Data
The following tables provide a template for presenting the cytotoxicity data.
Table 1: Cytotoxicity of 3-benzyl-7-hydroxy-4-methylcoumarin on MCF-7 Cells after 48h Treatment
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 100 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 | |||
| Positive Control |
Table 2: IC50 Values (µM) of 3-benzyl-7-hydroxy-4-methylcoumarin against Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | |||
| MDA-MB-231 | |||
| A549 | |||
| HCT-116 | |||
| PC-3 | |||
| HeLa |
Visualization of Experimental Workflow
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Potential Signaling Pathways
While the precise mechanism of action for 3-benzyl-7-hydroxy-4-methylcoumarin requires further investigation, coumarin derivatives have been reported to induce apoptosis through various signaling pathways. A potential mechanism could involve the modulation of key proteins in the apoptotic cascade.
Caption: Potential apoptotic signaling pathway for coumarin derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kosheeka.com [kosheeka.com]
- 4. Design of Novel Coumarin Derivatives as NUDT5 Antagonists That Act by Restricting ATP Synthesis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-benzyl-7-hydroxy-4-methylcoumarin in Anticancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-benzyl-7-hydroxy-4-methylcoumarin is a synthetic derivative of coumarin, a class of naturally occurring compounds found in many plants. Coumarins have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities. This document provides detailed application notes and experimental protocols for the investigation of 3-benzyl-7-hydroxy-4-methylcoumarin and its derivatives as potential anticancer agents. The information presented is intended to guide researchers in evaluating the cytotoxic effects and understanding the mechanisms of action of these compounds.
Anticancer Activity and Cytotoxicity Data
Derivatives of 3-benzyl-7-hydroxy-4-methylcoumarin have demonstrated cytotoxic activity against a range of human cancer cell lines. The potency of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: In Vitro Cytotoxicity of 3-benzyl-7-hydroxy-4-methylcoumarin Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide | PC-3 (Prostate) | 3.56 | [1] |
| (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide | MDA-MB-231 (Breast) | 8.5 | [1] |
| 3-benzyl-4-methylcoumarin-7-O-sulfamate | MCF-7 (Breast) | 1 (nM) | [2] |
Mechanisms of Action
The anticancer effects of coumarin derivatives, including 3-benzyl-7-hydroxy-4-methylcoumarin, are often attributed to their ability to induce apoptosis (programmed cell death) and to modulate key signaling pathways involved in cancer cell proliferation and survival.
2.1. Induction of Apoptosis
Coumarin derivatives have been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. The intrinsic pathway is mitochondria-mediated and involves the regulation of Bcl-2 family proteins, release of cytochrome c, and subsequent activation of caspases.
A proposed mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and Bad. This shift in the balance of Bcl-2 family proteins leads to mitochondrial membrane permeabilization, cytochrome c release, and the activation of caspase-9 and caspase-3, ultimately leading to apoptosis.[3][4]
2.2. Modulation of Signaling Pathways
Several key signaling pathways that are often dysregulated in cancer are targeted by coumarin derivatives.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Some coumarin-benzimidazole hybrids have been found to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells.[2]
-
ERK/MAPK Pathway: The ERK/MAPK signaling cascade is involved in the regulation of cell proliferation, differentiation, and survival. Studies on 7,8-dihydroxy-4-methylcoumarin have shown that it can induce apoptosis in human lung adenocarcinoma cells through the partial inhibition of the ERK/MAPK signaling pathway.[5]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer properties of 3-benzyl-7-hydroxy-4-methylcoumarin.
3.1. Cell Viability Assay (MTT Assay)
This assay is used to measure the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3)
-
3-benzyl-7-hydroxy-4-methylcoumarin
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of 3-benzyl-7-hydroxy-4-methylcoumarin in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
3.2. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cancer cell lines
-
3-benzyl-7-hydroxy-4-methylcoumarin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 3-benzyl-7-hydroxy-4-methylcoumarin at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3.3. Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
4.1. Signaling Pathways
Caption: Signaling pathways modulated by 3-benzyl-7-hydroxy-4-methylcoumarin derivatives.
4.2. Experimental Workflow
Caption: General workflow for evaluating the anticancer potential of the compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 3. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Benzyl-7-hydroxy-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyl-7-hydroxy-4-methylcoumarin is a synthetic derivative of the coumarin scaffold, a class of compounds known for their wide range of biological activities. Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of 3-benzyl-7-hydroxy-4-methylcoumarin using UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. UV-Vis Spectrophotometric Method
This method is suitable for the quantification of 3-benzyl-7-hydroxy-4-methylcoumarin in bulk or simple formulations where interfering substances are minimal. The methodology is based on the inherent ultraviolet absorbance of the coumarin ring system. A validated method for the structurally similar compound, 7-hydroxy-4-methylcoumarin, provides a strong basis for this protocol.[1]
Experimental Protocol
-
Solvent Selection: A mixture of water and methanol (70:30 v/v) is a suitable solvent for dissolving 7-hydroxy-4-methylcoumarin and is expected to be effective for its 3-benzyl derivative.[1]
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of 3-benzyl-7-hydroxy-4-methylcoumarin and transfer it to a 100 mL volumetric flask.
-
Dissolve the compound in the water:methanol (70:30) solvent system.
-
Make up the volume to the mark with the solvent to obtain a stock solution of 100 µg/mL.
-
-
Preparation of Working Standard Solutions:
-
Serially dilute the stock solution with the solvent to prepare working standard solutions in the desired concentration range (e.g., 2-10 µg/mL).
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution over a UV range (e.g., 200-400 nm). The λmax for 7-hydroxy-4-methylcoumarin is 321 nm, and a similar wavelength is expected for the 3-benzyl derivative.[1]
-
Measure the absorbance of the working standard solutions and the sample solution at the determined λmax.
-
-
Calibration Curve and Quantification:
-
Plot a calibration curve of absorbance versus concentration for the working standard solutions.
-
Determine the concentration of 3-benzyl-7-hydroxy-4-methylcoumarin in the sample solution from the calibration curve.
-
Quantitative Data
The following table summarizes the typical validation parameters for a UV-Vis spectrophotometric method for a closely related coumarin, 7-hydroxy-4-methylcoumarin.[1] These values can be considered as a benchmark for the method validation of 3-benzyl-7-hydroxy-4-methylcoumarin.
| Parameter | Result |
| Wavelength of Max. Absorbance (λmax) | 321 nm |
| Linearity Range | 2 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.84 µg/mL |
| Limit of Quantification (LOQ) | 2.54 µg/mL |
| Recovery | 75 - 100% |
Method Validation Workflow
UV-Vis Method Validation Workflow
II. High-Performance Liquid Chromatography (HPLC) Method
HPLC is a more selective and sensitive technique for the quantification of 3-benzyl-7-hydroxy-4-methylcoumarin, especially in complex matrices. A reversed-phase HPLC (RP-HPLC) method is generally suitable for the separation of coumarin derivatives.[2][3]
Experimental Protocol
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30, v/v) or acetonitrile and water with an acidic modifier like 0.1% acetic acid is commonly used for coumarin separation.[2][3][4] An isocratic or gradient elution can be employed.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., around 320 nm). Fluorescence detection can also be used for enhanced sensitivity if the compound is fluorescent.
-
Injection Volume: 20 µL.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of 3-benzyl-7-hydroxy-4-methylcoumarin in the mobile phase or a suitable organic solvent like methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Prepare sample solutions by dissolving the sample in the mobile phase, followed by filtration through a 0.45 µm syringe filter.
-
Typical Quantitative Performance
The following table presents typical performance characteristics for a validated HPLC method for coumarin analysis.[3] These values should be established specifically for 3-benzyl-7-hydroxy-4-methylcoumarin during method validation.
| Parameter | Typical Performance |
| Linearity Range | 2 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
HPLC Analysis Workflow
HPLC Analysis Workflow
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers the highest selectivity and sensitivity for the quantification of 3-benzyl-7-hydroxy-4-methylcoumarin, making it the method of choice for bioanalytical studies and trace-level analysis.
Experimental Protocol
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
LC Conditions:
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing an additive like 0.1% formic acid to enhance ionization.
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive or negative ion mode, to be optimized for the analyte.
-
Multiple Reaction Monitoring (MRM): The precursor ion (the molecular ion of 3-benzyl-7-hydroxy-4-methylcoumarin) and a specific product ion are monitored. The transition from the precursor to the product ion is highly specific to the analyte.
-
-
Sample Preparation:
-
For biological samples (e.g., plasma, urine), a sample extraction step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is required to remove matrix interferences.
-
Typical Quantitative Performance
The following table shows typical performance characteristics for a validated LC-MS/MS method for the analysis of coumarin derivatives.[5][6] These parameters need to be determined specifically for 3-benzyl-7-hydroxy-4-methylcoumarin.
| Parameter | Typical Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 - 1.7 µg/kg (in complex matrices) |
| Limit of Quantification (LOQ) | 1.7 - 5.2 µg/kg (in complex matrices) |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | < 15% |
LC-MS/MS Analysis Workflow
LC-MS/MS Analysis Workflow
Conclusion
The choice of analytical method for the quantification of 3-benzyl-7-hydroxy-4-methylcoumarin depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. UV-Vis spectrophotometry is a simple and cost-effective method for straightforward applications. HPLC offers greater selectivity and is suitable for more complex mixtures. LC-MS/MS provides the highest sensitivity and specificity, making it ideal for bioanalytical and trace-level quantification. For all methods, proper validation according to regulatory guidelines is essential to ensure reliable and accurate results.
References
- 1. iajpr.com [iajpr.com]
- 2. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. benchchem.com [benchchem.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust HPLC Method for the Analysis of Coumarin Derivatives
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to developing and validating a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of coumarin and its derivatives. Coumarins are a class of compounds found extensively in nature and are widely used in the pharmaceutical, food, and cosmetic industries. Accurate and reliable analytical methods are therefore essential for quality control, safety assessment, and pharmacokinetic studies.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of coumarin derivatives. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. This application note details a generalized yet robust RP-HPLC method that can be adapted for various coumarin derivatives and matrices.
The choice of chromatographic conditions, particularly the stationary phase and mobile phase composition, is critical for achieving optimal separation and sensitivity.[1] For hydrophobic coumarin derivatives, RP-HPLC is the preferred method.[1] This protocol will focus on a widely applicable C18 stationary phase with a methanol or acetonitrile gradient, a common and effective choice for these compounds.[2][3]
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Acid Modifiers: Formic acid, acetic acid, or phosphoric acid (analytical grade).
-
Standards: Certified reference standards of the coumarin derivatives of interest.
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18) may be required for complex matrices.[4] Syringe filters (0.45 µm) for sample clarification.
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the coumarin reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.[2][5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 0.1 - 100 µg/mL).[2][3]
Sample Preparation
The appropriate sample preparation method will depend on the matrix.
-
For Liquid Samples (e.g., beverages, plasma):
-
For Solid Samples (e.g., plant material, food products):
-
Homogenize or pulverize the sample to increase surface area.[8]
-
Extract the coumarins using a suitable solvent such as methanol, ethanol, or an aqueous-organic mixture.[8][9] Sonication or Soxhlet extraction can enhance extraction efficiency.[8][10]
-
Centrifuge or filter the extract to remove solid debris.
-
For complex extracts, an SPE cleanup step is recommended to remove interfering co-extractives.[4][7]
-
Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.[11]
-
HPLC Instrumentation and Conditions
-
System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector. For higher sensitivity and selectivity, a mass spectrometer (MS) can be used.[8]
-
Column: A C18 column is a common choice. Typical dimensions are 150-250 mm in length, 4.6 mm internal diameter, and 3-5 µm particle size.[2][11][12]
-
Mobile Phase: A mixture of water (A) and an organic solvent like acetonitrile or methanol (B), often with an acid modifier (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[1][13]
-
Elution: Both isocratic and gradient elution can be used. A gradient elution is often preferred for separating multiple coumarin derivatives with different polarities.[4][11]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.[2]
-
Detection: UV detection is commonly performed at a wavelength where the coumarin derivatives exhibit maximum absorbance, typically between 270 nm and 330 nm.[2][3][6] A PDA detector can be used to acquire UV spectra for peak purity assessment and identification.[4]
Data Presentation: Chromatographic Conditions and Validation Parameters
The following tables summarize typical HPLC conditions and method validation parameters for the analysis of coumarin derivatives, compiled from various sources.
Table 1: Summary of HPLC Chromatographic Conditions for Coumarin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[2] | C8 (dimensions not specified)[4] | Newcrom R1 (100 mm x 3.2 mm, 3 µm)[13] |
| Mobile Phase | Methanol:Water (70:30, v/v)[2][3] | Acetonitrile and 0.5% Acetic Acid[4] | Acetonitrile:Water (25:75) with 0.1% H₃PO₄[13] |
| Elution Mode | Isocratic[2] | Gradient[4] | Isocratic[13] |
| Flow Rate | 1.0 mL/min[2][3] | Not Specified | 0.5 mL/min[13] |
| Detection | UV at 274 nm[2] | PDA[4] | UV[13] |
| Temperature | 30°C[2] | Not Specified | Not Specified |
Table 2: Summary of Method Validation Parameters for Coumarin Analysis
| Parameter | Method A | Method B | Method C |
| Linearity Range | 2 - 100 µg/mL[2] | 2 - 14 µg/mL[3] | 0.1 - 5.0 µg/mL[6] |
| Correlation Coefficient (R²) | > 0.999[2] | 0.999[3] | Not Specified |
| LOD | Not Specified | 30 ng/mL[3] | 0.5 - 1.7 µg/kg[10] |
| LOQ | Not Specified | 100 ng/mL[3] | 1.7 - 5.2 µg/kg[10] |
| Accuracy (Recovery %) | High recovery rates reported[2] | Not Specified | 69.6% - 95.1%[10] |
| Precision (RSD %) | Low relative standard deviation reported[2] | Not Specified | < 5.3%[10] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of coumarin derivatives.
Caption: Workflow for HPLC analysis of coumarin derivatives.
Conclusion
The HPLC method described in this application note provides a reliable and robust framework for the analysis of coumarin derivatives. The specific conditions, particularly the mobile phase composition and gradient program, may require optimization depending on the specific coumarin derivatives being analyzed and the complexity of the sample matrix. Method validation in accordance with ICH guidelines is crucial to ensure the reliability and accuracy of the results. The presented workflow and tabulated data offer a solid starting point for researchers and scientists in the development and implementation of HPLC methods for coumarin analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. food.gov.uk [food.gov.uk]
- 6. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
Assessing the Anti-inflammatory Activity of Coumarins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory properties of coumarins, a class of polyphenolic compounds with significant therapeutic potential.[1][2] The methodologies outlined below cover both in vitro and in vivo models, focusing on key inflammatory mediators and signaling pathways.
Introduction to Coumarins and Inflammation
Coumarins are naturally occurring benzopyrone derivatives found in many plants and are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Coumarins have been shown to exert their anti-inflammatory effects by modulating various signaling pathways and inhibiting the production of pro-inflammatory mediators.[1][2][5]
Key In Vitro Assays for Anti-inflammatory Activity
In vitro assays are crucial for the initial screening and mechanistic evaluation of the anti-inflammatory potential of coumarins. A widely used model is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line.[4][6]
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce high levels of nitric oxide (NO), a key inflammatory mediator, through the induction of inducible nitric oxide synthase (iNOS).[7][8] The anti-inflammatory activity of coumarins can be assessed by their ability to inhibit this NO production.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[9]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 24 hours.[9]
-
Treatment: Pre-treat the cells with various concentrations of the test coumarin (e.g., 10, 25, 50, 100 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the control group) and incubate for 24 hours.[8]
-
NO Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[10]
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) and Prostaglandin E₂ (PGE₂)
Principle: LPS stimulation also leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as Prostaglandin E₂ (PGE₂), a key mediator of pain and inflammation synthesized by cyclooxygenase-2 (COX-2).[5][6][11] The inhibitory effect of coumarins on these mediators can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Follow steps 1-4 from the NO inhibition protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the culture plates and collect the supernatant.
-
ELISA: Measure the concentrations of TNF-α, IL-6, and PGE₂ in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[12][13][14][15]
Western Blot Analysis of iNOS, COX-2, and Signaling Proteins
Principle: To understand the mechanism of action, the effect of coumarins on the protein expression of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways can be analyzed by Western blotting.[4][11][16]
Experimental Protocol:
-
Culture and treat RAW 264.7 cells with coumarins and LPS as described previously.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against iNOS, COX-2, phospho-p65 (NF-κB), phospho-p38 (MAPK), etc.
-
Detection: Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Data Presentation:
Summarize the quantitative data from the in vitro assays in the following tables:
Table 1: Effect of Coumarin on NO, TNF-α, IL-6, and PGE₂ Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Coumarin Conc. (µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | PGE₂ Production (% of LPS Control) |
| Control | 0 | - | - | - | - |
| LPS (1 µg/mL) | 0 | 100 | 100 | 100 | 100 |
| Coumarin + LPS | 10 | ||||
| Coumarin + LPS | 25 | ||||
| Coumarin + LPS | 50 | ||||
| Coumarin + LPS | 100 | ||||
| Positive Control (e.g., Dexamethasone) |
Table 2: Effect of Coumarin on iNOS and COX-2 Protein Expression
| Treatment Group | Coumarin Conc. (µM) | iNOS Expression (Relative to β-actin) | COX-2 Expression (Relative to β-actin) |
| Control | 0 | ||
| LPS (1 µg/mL) | 0 | ||
| Coumarin + LPS | 10 | ||
| Coumarin + LPS | 25 | ||
| Coumarin + LPS | 50 | ||
| Coumarin + LPS | 100 |
Key In Vivo Assay for Anti-inflammatory Activity
The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of compounds in vivo.[17][18][19]
Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling).[18] The ability of a test compound to reduce this swelling is an indication of its anti-inflammatory activity.
Experimental Protocol:
-
Animals: Use adult Wistar or Sprague-Dawley rats (150-200 g).
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group 1: Control (vehicle)
-
Group 2: Carrageenan control (vehicle + carrageenan)
-
Group 3: Test coumarin (e.g., 25, 50, 100 mg/kg, p.o.) + carrageenan
-
Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.) + carrageenan
-
-
Dosing: Administer the test coumarin or vehicle orally 1 hour before carrageenan injection.[17]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[16][17][20]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[16][17]
-
Calculation: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
Data Presentation:
Table 3: Effect of Coumarin on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Control | - | ||
| Carrageenan | - | 0 | |
| Coumarin | 25 | ||
| Coumarin | 50 | ||
| Coumarin | 100 | ||
| Indomethacin | 10 |
Signaling Pathways and Visualization
Coumarins often exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4][21]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[4][22] Coumarins can inhibit this pathway by preventing IκBα degradation and subsequent NF-κB activation.[4]
Caption: NF-κB signaling pathway and the inhibitory action of coumarins.
MAPK Signaling Pathway
The MAPK pathway, including p38, ERK, and JNK, is another critical signaling cascade in the inflammatory response.[23] LPS activates these kinases, which in turn can activate transcription factors that promote the expression of pro-inflammatory mediators. Coumarins have been shown to suppress the phosphorylation of these MAPK proteins.[4][11]
Caption: MAPK signaling pathway and the inhibitory action of coumarins.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the anti-inflammatory activity of coumarins.
Caption: General experimental workflow for assessing anti-inflammatory activity.
References
- 1. In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jkb.ub.ac.id [jkb.ub.ac.id]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pan.olsztyn.pl [pan.olsztyn.pl]
- 14. researchgate.net [researchgate.net]
- 15. Upregulation of COX-2 and PGE2 Induced by TNF-α Mediated Through TNFR1/MitoROS/PKCα/P38 MAPK, JNK1/2/FoxO1 Cascade in Human Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antioxidant Potential of Coumarin Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the evaluation of the antioxidant potential of coumarin compounds. This document outlines detailed protocols for common in vitro assays and discusses the underlying cellular mechanisms, including the pivotal role of the Nrf2 signaling pathway.
Introduction to Coumarins and their Antioxidant Potential
Coumarins are a class of naturally occurring and synthetic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[1][2] A key aspect of their therapeutic potential lies in their antioxidant capabilities, which involve the scavenging of free radicals and the modulation of cellular antioxidant defense systems.[1][2] The structural diversity of coumarins allows for a wide range of antioxidant activities, making the systematic evaluation of these compounds crucial for identifying promising therapeutic leads.[2]
This document provides a suite of standardized protocols to assess the antioxidant potential of coumarin derivatives, ensuring reproducibility and comparability of data across different studies.
In Vitro Antioxidant Capacity Assays
A variety of in vitro assays are available to determine the antioxidant capacity of coumarin compounds. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).[3] It is recommended to use a panel of assays to obtain a comprehensive antioxidant profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[4] The principle of this assay is based on the reduction of the stable free radical DPPH• to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in the dark at 4°C.[6]
-
Prepare stock solutions of the test coumarin compounds and a standard antioxidant (e.g., Ascorbic Acid, Trolox, or Gallic Acid) in methanol at a concentration of 1 mg/mL.[7] From the stock solutions, prepare serial dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).[7]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the different concentrations of the test compounds or standard to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
The mixture is shaken vigorously and left to stand for 30 minutes in the dark at room temperature.[8]
-
Measure the absorbance at 517 nm using a microplate reader.[5][7]
-
A control well containing 100 µL of methanol and 100 µL of DPPH solution should be included.[7]
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[1]
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[9] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ radical cation, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the test coumarin compound or standard (e.g., Trolox) at various concentrations to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using a formula similar to the DPPH assay.
-
The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.[10]
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.[6]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.[6]
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[6][10]
-
-
Assay Procedure:
-
Data Analysis:
-
Construct a standard curve using FeSO₄. The antioxidant capacity of the samples is expressed as µM Fe(II) equivalents.
-
Nitric Oxide (NO) Radical Scavenging Assay
This assay evaluates the ability of a compound to scavenge nitric oxide radicals. Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions that can be estimated using the Griess reagent.[1]
Experimental Protocol:
-
Reagent Preparation:
-
Sodium Nitroprusside Solution (10 mM): Prepare in phosphate-buffered saline (PBS, pH 7.4).
-
Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride in water.
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of nitric oxide scavenging activity.
-
Determine the IC50 value.
-
Data Presentation
Summarize all quantitative data from the in vitro assays in clearly structured tables for easy comparison.
Table 1: In Vitro Antioxidant Activity of Coumarin Compounds
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging TEAC (mM Trolox/mg) | FRAP Value (µM Fe(II)/mg) | NO Scavenging IC50 (µM) |
| Coumarin A | 55.2 ± 3.1 | 1.8 ± 0.2 | 350.5 ± 15.2 | 89.7 ± 5.4 |
| Coumarin B | 25.8 ± 1.9 | 3.5 ± 0.3 | 680.1 ± 25.8 | 42.1 ± 3.3 |
| Coumarin C | 110.5 ± 7.6 | 0.9 ± 0.1 | 150.9 ± 10.1 | > 200 |
| Ascorbic Acid | 15.3 ± 1.1 | 4.2 ± 0.4 | 850.6 ± 30.5 | 25.6 ± 2.1 |
| Trolox | 18.9 ± 1.5 | - | - | - |
Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.
Cellular Antioxidant Activity (CAA) Assay
Cell-based assays provide a more biologically relevant measure of antioxidant activity by considering factors such as cell uptake, metabolism, and localization.[6] The CAA assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure the ability of compounds to prevent the formation of fluorescent dichlorofluorescein (DCF) by intracellular reactive oxygen species (ROS).[6][11]
Experimental Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate at a density of 6 x 10⁴ cells/well.[6]
-
Culture the cells until they reach confluence.
-
-
Assay Procedure:
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of the coumarin compounds and 25 µM DCFH-DA for 1 hour at 37°C.[6]
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce oxidative stress.[6]
-
Immediately measure the fluorescence every 5 minutes for 1 hour using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).[6]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence measurements.
-
The CAA value is calculated as the percentage of inhibition of AUC compared to the control.
-
Mechanistic Insights: Nrf2 Signaling Pathway
Many coumarin derivatives exert their antioxidant effects not only by direct radical scavenging but also by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[13][14][15]
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] Upon exposure to oxidative stress or electrophilic compounds like certain coumarins, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2.[15][16] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[14]
Experimental Workflow
A logical workflow is essential for the comprehensive evaluation of the antioxidant potential of coumarin compounds.
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for the systematic evaluation of the antioxidant potential of coumarin compounds. By employing a combination of in vitro and cell-based assays, researchers can gain a comprehensive understanding of the antioxidant capacity and underlying mechanisms of action of these versatile molecules, thereby facilitating the identification of promising candidates for further drug development.
References
- 1. japer.in [japer.in]
- 2. japer.in [japer.in]
- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
- 8. scispace.com [scispace.com]
- 9. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jmp.ir [jmp.ir]
- 11. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repositorio.unesp.br [repositorio.unesp.br]
- 14. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: Utilizing Coumarin Derivatives in Monoamine Oxidase-B Inhibition Assays
For Research Use Only.
Introduction
Monoamine oxidases (MAO) are a family of flavoenzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine and serotonin, as well as dietary amines.[1] Two isoforms, MAO-A and MAO-B, have been identified, differing in substrate specificity and inhibitor selectivity. MAO-B preferentially metabolizes phenylethylamine and benzylamine and is a key therapeutic target for neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[1] Coumarins, a class of benzopyrone-containing compounds, have emerged as a promising scaffold for the development of potent and selective MAO-B inhibitors.[2] This document provides a detailed protocol for using coumarin derivatives, exemplified by compounds structurally related to 3-benzyl-7-hydroxy-4-methylcoumarin, in a fluorometric in vitro assay to determine inhibitory activity against human MAO-B.
Principle of the Assay
The assay quantifies MAO-B activity by measuring hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate. In a coupled enzymatic reaction, horseradish peroxidase (HRP) utilizes the generated H₂O₂ to convert a non-fluorescent probe (e.g., Amplex® Red) into a highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO-B activity. A reduction in this rate in the presence of a test compound, such as a coumarin derivative, indicates inhibition.[1] This method is highly sensitive and suitable for high-throughput screening in a 96-well plate format.[1]
Visualization of the Assay Workflow and Inhibition Principle
Diagram 1: Experimental Workflow
Caption: Workflow for the fluorometric MAO-B inhibition assay.
Diagram 2: Principle of MAO-B Inhibition
Caption: Competitive inhibition of MAO-B by a coumarin derivative.
Materials and Reagents
-
MAO-B Enzyme: Recombinant human MAO-B
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
MAO-B Substrate: Benzylamine or p-Tyramine
-
Fluorogenic Probe: Amplex® Red (or equivalent)
-
Horseradish Peroxidase (HRP)
-
Test Compound: 3-benzyl-7-hydroxy-4-methylcoumarin or related coumarin derivative
-
Positive Control: Selegiline or Pargyline (known MAO-B inhibitors)
-
Solvent: DMSO (for dissolving compounds)
-
Equipment: Black, flat-bottom 96-well microplates, multi-well fluorescence spectrophotometer, 37°C incubator.
Experimental Protocol
-
Reagent Preparation:
-
MAO Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust pH to 7.4.
-
Test Compound/Positive Control Stock: Prepare 10 mM stock solutions of the test coumarin derivative and the positive control (e.g., Selegiline) in DMSO.
-
Working Solutions: Create serial dilutions of the test compound and positive control in MAO Assay Buffer to achieve final concentrations ranging from nanomolar to micromolar. The final DMSO concentration in the assay should not exceed 1%.
-
MAO-B Enzyme Working Solution: Dilute the recombinant human MAO-B enzyme stock in MAO Assay Buffer to the desired working concentration. Keep on ice.
-
Substrate Mix: Prepare a solution containing the MAO substrate (e.g., Benzylamine), Amplex® Red, and HRP in MAO Assay Buffer. Protect this solution from light.
-
-
Assay Procedure (96-well format):
-
Add 50 µL of the MAO-B enzyme working solution to each well of a black 96-well plate.
-
Add 10 µL of the diluted test compound, positive control, or assay buffer (for enzyme control wells) to the respective wells.
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 40 µL of the Substrate Mix to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically for 30-40 minutes, with readings taken every 1-2 minutes.
-
Use an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis
-
Calculate Reaction Rate: Plot fluorescence units (RFU) against time (minutes). The slope of the linear portion of this curve represents the reaction rate.
-
Calculate Percent Inhibition: Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] * 100
-
Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Representative Data
| Compound Class | Representative Compound | Target | IC₅₀ (µM) | Selectivity |
| 3-Phenylcoumarins | 6-Chloro-3-(3'-methoxyphenyl)coumarin | hMAO-B | 0.001 | Highly Selective for MAO-B |
| 7-Benzyloxycoumarins | 7-((4-(2-fluorobenzyl)benzyl)oxy)-2H-chromen-2-one | hMAO-B | 0.00037 | Highly Selective for MAO-B |
| 4-Hydroxy-3-phenylcoumarins | 6-Chloro-4-hydroxy-3-(4'-methoxyphenyl)coumarin | MAO-B | ~1-10 | Selective for MAO-B |
Table 1: MAO-B inhibitory activities of various coumarin derivatives as reported in scientific literature.[3][4][5] This data is illustrative for the compound class and not specific to 3-benzyl-7-hydroxy-4-methylcoumarin.
Researchers using 3-benzyl-7-hydroxy-4-methylcoumarin should perform dose-response experiments as described in this protocol to determine its specific IC₅₀ value. Based on structure-activity relationships, compounds with substitutions at the 3- and 7-positions of the coumarin scaffold are known to be effective MAO-B inhibitors.[2]
References
- 1. Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms – ScienceOpen [scienceopen.com]
- 3. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxycoumarins as selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Cellular Effects of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin derivatives are a well-established class of heterocyclic compounds recognized for their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The specific compound, 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS 86-44-2), belongs to this versatile family. While extensive research has been conducted on various coumarin derivatives, showcasing their potential as antitumor agents, specific data on the cytotoxic effects and sensitive cell lines for this compound remains to be fully elucidated in publicly available literature.
This document provides a comprehensive guide for researchers aiming to investigate the cellular sensitivity to this compound. It includes detailed protocols for key experimental assays to determine cell viability, induction of apoptosis, and effects on the cell cycle. Furthermore, it outlines potential signaling pathways that may be affected by this compound, based on the known mechanisms of action of structurally related coumarins.
Potential Cellular Targets and Mechanisms of Action
Based on studies of analogous coumarin derivatives, this compound may exert its effects on cancer cells through several mechanisms:
-
Induction of Apoptosis: Many coumarin derivatives have been shown to trigger programmed cell death in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is a common mechanism for anticancer agents. Coumarins have been observed to cause cell cycle arrest at various phases, such as G2/M or G1, preventing cancer cell proliferation.
-
Inhibition of Signaling Pathways: Key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and EGFR pathways, are often targeted by coumarin compounds.
The following sections provide detailed protocols to investigate these potential effects of this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Control | [Value] | 100 |
| Concentration 1 | [Value] | [Value] |
| Concentration 2 | [Value] | [Value] |
| Concentration 3 | [Value] | [Value] |
| ... | ... | ... |
| IC50 (µM) | \multicolumn{2}{ | c |
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
Data Presentation:
| Cell Population | Annexin V-FITC | Propidium Iodide (PI) | Interpretation | % of Cells (Control) | % of Cells (Treated) |
| Viable | Negative | Negative | Healthy Cells | [Value] | [Value] |
| Early Apoptotic | Positive | Negative | Early Stage of Apoptosis | [Value] | [Value] |
| Late Apoptotic | Positive | Positive | Late Stage of Apoptosis | [Value] | [Value] |
| Necrotic | Negative | Positive | Necrotic Cells | [Value] | [Value] |
Caption: Hypothesized signaling pathways affected by the coumarin compound.
Disclaimer
The information provided in these application notes is intended for research purposes only. The specific cell lines sensitive to this compound and its precise mechanism of action require experimental validation. The protocols provided are general guidelines and may need to be optimized for specific cell lines and experimental conditions. Researchers should adhere to all applicable laboratory safety guidelines.
Application Notes: Antimicrobial Screening of Novel Coumarin Derivatives
Introduction
Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a significant class of heterocyclic compounds widely distributed in nature and are known for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] With the rise of antimicrobial resistance posing a global health threat, the development of novel, potent antimicrobial agents is a critical area of research.[3][4][5] Coumarin derivatives are attractive candidates for drug development due to their structural diversity, which allows for chemical modifications to enhance their biological efficacy.[1][6] This document provides an overview of their antimicrobial activity, proposed mechanisms of action, and detailed protocols for their screening.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of coumarin derivatives is believed to stem from multiple mechanisms, making them effective against a range of pathogens. The primary proposed mechanisms include:
-
Membrane Disruption: Due to their lipophilic nature, coumarins can interact with the lipid bilayer of bacterial and fungal cell membranes.[1] This interaction can enhance membrane permeability, leading to destabilization, leakage of essential intracellular components, and ultimately, cell lysis.[1]
-
Interference with Cellular Processes: Once inside the microbial cell, coumarin derivatives may interfere with vital biological processes.[1] They can target and inhibit key enzymes involved in microbial metabolism or disrupt protein synthesis.
-
Inhibition of Quorum Sensing: Some coumarin derivatives have been shown to interfere with quorum sensing (QS) signaling pathways in bacteria. QS is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. By blocking these signals, coumarins can inhibit the formation of biofilms, which are notoriously difficult to treat.[7]
Caption: Proposed antimicrobial mechanisms of coumarin derivatives.
Quantitative Data Summary
The antimicrobial efficacy of novel coumarin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the diameter of the zone of inhibition in diffusion assays. The following tables summarize representative data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Coumarin Derivatives (µg/mL)
| Compound/Derivative | Bacillus pumilis | Staphylococcus faecalis | Enterobacter cloacae | Saccharomyces cerevisiae | Reference |
| Coumarin-pyrazole 11 (with CF₃) | 1.95 | - | - | 3.91 | [8] |
| Coumarin 14 (with S-CH₃) | - | 1.95 | 3.91 | - | [8] |
| Thiazole derivative 7 | Most Effective | - | - | Higher Activity | [9] |
| Thiazole derivative 12 | Most Effective | - | - | - | [9] |
| Coumarin 4b | - | Highly Active | - | - | [9] |
| Coumarin 5b | - | - | Highly Active | - | [9] |
| Coumarin 4a (2,4-dichloro) | 48 | 52 | 50 | - | [10] |
| Coumarin 4c (2,6-dichloro) | 48 | 50 | 50 | - | [10] |
Table 2: Minimum Bactericidal Concentration (MBC) of Selected Coumarin Derivatives (µg/mL)
| Compound/Derivative | Escherichia coli | Bacillus pumilis | Reference |
| Coumarin-pyrazole 11 (with CF₃) | - | 15.6 | [8] |
| 1,3,4-thiadiazine derivative 6 | 15.6 | - | [8] |
| Coumarin 14 (with S-CH₃) | 15.6 | - | [8] |
Table 3: Zone of Inhibition of Selected Coumarin Derivatives (mm)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Compound 4a' | 5.91 ± 1.01 | 4.82 ± 0.04 | 3.80 ± 0.06 | 5.51 ± 0.38 | [3] |
| Compound 4d' | 6.15 ± 1.14 | 3.97 ± 0.01 | 5.81 ± 0.73 | 5.61 ± 0.00 | [3] |
| Compound 4h' | 6.60 ± 0.02 | 5.34 ± 0.02 | 3.76 ± 0.09 | 5.66 ± 0.01 | [3] |
| General Range | 6 - 27 | 6 - 27 | 6 - 27 | 6 - 27 | [1] |
| Coumarin-triazole 5a | 10 - 15 | - | 16 - 22 | - | [11] |
Experimental Protocols
Detailed and standardized protocols are essential for the reliable evaluation of the antimicrobial properties of novel coumarin derivatives.
Protocol 1: Agar Well Diffusion Assay
This method is widely used for preliminary screening of antimicrobial activity.[12][13] It relies on the diffusion of the test compound through an agar medium to inhibit the growth of a seeded microorganism.[14]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile broth (e.g., Tryptic Soy Broth or Mueller-Hinton Broth)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Novel coumarin derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (solvent)
-
Sterile cork borer (6-8 mm diameter)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the surface of an MHA plate with the prepared microbial suspension to create a bacterial lawn.[15]
-
Well Creation: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plate using a sterile cork borer.[13][14]
-
Sample Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the coumarin derivative solution, positive control, and negative control into separate wells.[13][14]
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 30-60 minutes) at room temperature to permit the diffusion of the compounds into the agar.[13]
-
Incubation: Invert the plates and incubate them at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
Data Collection: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).[15] The size of the zone is proportional to the antimicrobial activity.
Caption: Experimental workflow for the Agar Well Diffusion Assay.
Protocol 2: Broth Microdilution Method for MIC Determination
This quantitative method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable liquid growth medium
-
Standardized microbial inoculum
-
Novel coumarin derivatives of known concentration
-
Positive control (growth control, no compound) and negative control (sterility control, no bacteria)
-
Micropipettes and multichannel pipette
-
Plate reader (optional, for OD measurement) or visual inspection
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution of the coumarin derivative to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.[15] This creates a gradient of compound concentrations.
-
Inoculation: Prepare a microbial suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well (except the negative/sterility control well).[15]
-
Controls:
-
Positive Control: A well containing broth and the microbial inoculum but no coumarin derivative.
-
Negative Control: A well containing only sterile broth to check for contamination.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the coumarin derivative in which no visible growth (no turbidity) is observed.[15] The result can also be quantified by reading the optical density (OD) at 620 nm.[16]
Caption: Workflow for Broth Microdilution MIC Determination.
References
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. mdpi.com [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. Antibacterial activities with the structure-activity relationship of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
- 7. Coumarin derivatives as new anti-biofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Facile Synthesis of Novel Coumarin Derivatives, Antimicrobial Analysis, Enzyme Assay, Docking Study, ADMET Prediction and Toxicity Study | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. botanyjournals.com [botanyjournals.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Pechmann condensation of resorcinol and ethyl 2-benzyl-3-oxobutanoate.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive or Inefficient Catalyst: The acidic catalyst is crucial for both the transesterification and cyclization steps.[1][2][3] | 1a. Catalyst Choice: Employ strong Brønsted or Lewis acids. Commonly used catalysts include concentrated H₂SO₄, Amberlyst-15, FeCl₃, and ZnCl₂.[1][2][3] For a greener approach, consider solid acid catalysts like nano-crystalline sulfated-zirconia.[4] 1b. Catalyst Loading: Ensure optimal catalyst concentration. For instance, with Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles, a 10 mol% loading has been shown to be effective.[1][5] 1c. Catalyst Quality: Use a fresh or properly stored catalyst to ensure its activity. |
| 2. Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.[6] | 2a. Temperature Adjustment: If the reaction is sluggish, cautiously increase the temperature. A common range for Pechmann condensations is 110-130°C.[1][7] However, excessively high temperatures can lead to side product formation.[4] 2b. Monitoring: Use TLC to monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and side product formation. | |
| 3. Impure Starting Materials: Impurities in resorcinol or ethyl 2-benzyl-3-oxobutanoate can interfere with the reaction. | 3a. Purity Check: Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). 3b. Purification: If necessary, purify the starting materials before use. Resorcinol can be recrystallized, and ethyl 2-benzyl-3-oxobutanoate can be purified by distillation or column chromatography. | |
| 4. Presence of Moisture: Water can deactivate the acid catalyst and hinder the reaction. | 4a. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Significant Side Products | 1. Simonis Chromone Cyclization: A common side reaction in Pechmann condensations, leading to the formation of a chromone isomer instead of the desired coumarin. This is more prevalent with certain catalysts like phosphorus pentoxide. | 1a. Catalyst Selection: Avoid catalysts known to favor chromone formation. Stick to strong protic acids like H₂SO₄ or Lewis acids like AlCl₃. 1b. Temperature Control: Carefully control the reaction temperature, as higher temperatures can sometimes favor side reactions. |
| 2. Self-Condensation of β-ketoester: Ethyl 2-benzyl-3-oxobutanoate can undergo self-condensation, especially under strongly basic or acidic conditions. | 2a. Controlled Addition: Add the β-ketoester slowly to the reaction mixture containing the phenol and catalyst to minimize its self-reaction. 2b. Stoichiometry: Use a slight excess of the phenol to ensure the β-ketoester is consumed in the desired reaction. | |
| 3. Thermal Decomposition: At very high temperatures, the coumarin product or intermediates may decompose. | 3a. Optimize Temperature: Determine the lowest effective temperature for the reaction through experimentation. | |
| Product Purification Challenges | 1. Removal of Acid Catalyst: Residual strong acid catalyst can be difficult to remove and may cause product degradation over time. | 1a. Neutralization: During workup, thoroughly wash the organic extract with a saturated sodium bicarbonate solution to neutralize and remove the acid. 1b. Water Washes: Follow with several washes with deionized water. |
| 2. Separation from Unreacted Starting Materials: Resorcinol and ethyl 2-benzyl-3-oxobutanoate may co-elute with the product during column chromatography. | 2a. Optimized Chromatography: Carefully select the eluent system for column chromatography. A gradient elution (e.g., increasing ethyl acetate in hexane) may be more effective than an isocratic one. 2b. Recrystallization: Choose a suitable solvent system for recrystallization that maximizes the precipitation of the desired product while leaving impurities in the mother liquor. Ethanol or ethanol-water mixtures are often effective for coumarins.[8] | |
| 3. Oily or Tar-like Product: The crude product may not be a solid, making isolation difficult. | 3a. Precipitation: After the reaction, pouring the cooled mixture into a large volume of ice-cold water with vigorous stirring can help precipitate the product as a solid.[8][9] 3b. Solvent Trituration: Triturating the oily residue with a non-polar solvent like hexane can sometimes induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the key starting material for introducing the 3-benzyl group in the target molecule?
A1: The key starting material is ethyl 2-benzyl-3-oxobutanoate. This β-ketoester provides the benzyl group at the 3-position and the methyl group at the 4-position of the coumarin ring system.
Q2: How can I synthesize the required β-ketoester, ethyl 2-benzyl-3-oxobutanoate?
A2: A common method is the alkylation of the enolate of ethyl acetoacetate with benzyl chloride or benzyl bromide. This is typically carried out using a base like sodium ethoxide in ethanol.
Q3: Which catalyst is generally recommended for the Pechmann condensation to synthesize 3-substituted coumarins?
A3: For the Pechmann condensation, strong Brønsted acids like concentrated sulfuric acid or solid acid catalysts such as Amberlyst-15 are commonly used and have been shown to be effective for a range of substituted coumarins.[3][10] Lewis acids like FeCl₃ or ZnCl₂ are also viable options.[1][2] The choice of catalyst can influence the reaction rate and yield, so some optimization may be necessary.[1][5]
Q4: What is the role of the acid catalyst in the Pechmann condensation?
A4: The acid catalyst plays a dual role. It first catalyzes the transesterification reaction between the phenol (resorcinol) and the β-ketoester. Subsequently, it activates the carbonyl group of the ester for the intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) onto the activated phenol ring, followed by dehydration to form the coumarin ring.
Q5: Can microwave irradiation be used to improve the synthesis yield and reduce reaction time?
A5: Yes, microwave-assisted synthesis has been shown to be an effective method for the Pechmann condensation, often leading to significantly reduced reaction times and improved yields.[4][11] For example, using a nano-crystalline sulfated-zirconia catalyst under microwave irradiation has been reported to give very high yields in a short time.[4]
Data Presentation
Table 1: Influence of Catalyst on the Yield of 7-hydroxy-4-methylcoumarin *
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| H₂SO₄ | - | Room Temp | 18-22 h | 80-88 | [4] |
| Amberlyst-15 | 10 | 110 | 100 min | ~95 | [4] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 10 | 110 | - | 88 | [1][5] |
| FeCl₃·6H₂O | 10 | Reflux (Toluene) | 16 h | High | [12] |
| FeF₃ (Microwave) | - | 110 | - | 95 | [11] |
| Alum | 40 | 80 | - | Excellent | [2] |
| Yb(OTf)₃ | 5 | 85 | 60 min | 94 | [13] |
| SbCl₃-Al₂O₃ (Microwave) | 5 | - | - | 86-95 |
*Data is for the synthesis of 7-hydroxy-4-methylcoumarin as a model reaction, as specific quantitative data for the 3-benzyl derivative is limited. Trends are expected to be similar.
Table 2: Effect of β-Ketoester Substituent on Coumarin Yield in Pechmann Condensation *
| Phenol | β-Ketoester | Catalyst | Yield (%) | Reference |
| Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O | 88 | [1][5] |
| Resorcinol | Ethyl acetoacetate | Sulfamic acid | - | [7] |
| Resorcinol | Ethyl benzoylacetate | Sulfamic acid | Moderate (up to 60) | [7] |
| Phloroglucinol | Ethyl benzoylacetate | Sulfamic acid | Moderate (up to 60) | [7] |
*This table illustrates that the structure of the β-ketoester influences the reaction yield.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-benzyl-3-oxobutanoate
This protocol describes the alkylation of ethyl acetoacetate.
Materials:
-
Sodium ethoxide
-
Absolute ethanol
-
Ethyl acetoacetate
-
Benzyl chloride
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.05 eq.) in absolute ethanol.
-
To this solution, add ethyl acetoacetate (1.0 eq.) dropwise. Stir the mixture until all the solid has dissolved. An exotherm may be observed.
-
Allow the mixture to cool to room temperature.
-
Slowly add benzyl chloride (1.0 eq.) dropwise through the condenser.
-
Heat the reaction mixture to reflux for approximately 40-60 minutes.
-
After cooling to room temperature, pour the reaction mixture into deionized water.
-
Extract the aqueous mixture with ethyl acetate (2x volumes).
-
Combine the organic extracts and wash them with deionized water (2x volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system).
Protocol 2: Pechmann Condensation for this compound
This protocol is a general procedure and may require optimization.
Materials:
-
Resorcinol
-
Ethyl 2-benzyl-3-oxobutanoate
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Acid catalyst (e.g., concentrated H₂SO₄ or Amberlyst-15)
-
Ethanol (optional, for recrystallization)
-
5% Sodium hydroxide solution
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2M Sulfuric acid
-
Deionized water
Procedure:
-
Reaction Setup (using H₂SO₄): a. In a flask equipped with a stirrer, carefully add concentrated sulfuric acid and cool it in an ice bath to below 10°C.[8][9] b. Slowly add a pre-mixed solution of resorcinol (1.0 eq.) and ethyl 2-benzyl-3-oxobutanoate (1.1 eq.) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10°C.[8][9] c. After the addition is complete, allow the mixture to stand at room temperature for 18-24 hours.[8][9]
-
Reaction Setup (using Amberlyst-15): a. In a round-bottom flask, combine resorcinol (1.0 eq.), ethyl 2-benzyl-3-oxobutanoate (1.1 eq.), and Amberlyst-15 (e.g., 0.2 g per mmol of resorcinol).[4] b. Heat the mixture in an oil bath at approximately 110°C with stirring for about 100-120 minutes.[4]
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Work-up and Purification: a. Pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.[8][9] b. Collect the precipitated crude product by vacuum filtration and wash it thoroughly with cold water.[8][9] c. (Optional purification step) Dissolve the crude solid in a 5% sodium hydroxide solution and filter to remove any insoluble impurities.[8][9] d. Acidify the filtrate with 2M sulfuric acid with stirring until the product precipitates.[8][9] e. Collect the purified precipitate by filtration, wash with cold water until the washings are neutral, and dry the product. f. Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.[8]
Visualizations
Caption: Experimental workflow for the two-stage synthesis of the target coumarin.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pharmacyinfoline.com [pharmacyinfoline.com]
- 9. 7 hydroxy 4-methyl coumarin | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
solubility issues of 3-benzyl-7-hydroxy-4-methylcoumarin in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-benzyl-7-hydroxy-4-methylcoumarin in aqueous solutions.
Troubleshooting Guide
Issue: Poor or No Visible Dissolution in Aqueous Buffer
Q1: Why is my 3-benzyl-7-hydroxy-4-methylcoumarin not dissolving in my aqueous buffer?
A1: 3-benzyl-7-hydroxy-4-methylcoumarin inherently possesses low aqueous solubility. This is attributed to its molecular structure, which includes a largely hydrophobic bicyclic aromatic coumarin ring system and a benzyl group. While the hydroxyl group offers some polarity, the overall lipophilic nature of the molecule restricts its ability to dissolve in water-based solutions.[1]
Q2: I've tried vortexing and sonicating, but the compound still precipitates. What should I do next?
A2: If mechanical agitation is insufficient, consider the following systematic approaches to enhance solubility:
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pH Adjustment: The 7-hydroxy group on the coumarin ring is weakly acidic.[2] Increasing the pH of your aqueous solution to a moderately alkaline state (e.g., pH 7.5-8.5) can deprotonate this phenolic hydroxyl group, forming a more soluble phenolate salt.[3] However, be aware that alkaline conditions can sometimes accelerate the degradation of coumarins.[3]
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Co-solvents: Introducing a water-miscible organic solvent can significantly improve solubility. Common co-solvents for coumarin derivatives include ethanol, methanol, N,N-dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO).[3][4] It is advisable to start with a low percentage of the co-solvent (e.g., 1-5% v/v) and incrementally increase it while monitoring for any potential interference with your downstream experiments.[1]
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Poloxamers can be used to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in the aqueous phase.[1] This method is particularly useful for biological assays where organic solvents might be toxic.[1]
Q3: Can temperature be used to improve the solubility?
A3: Yes, for many coumarin compounds, solubility increases with temperature.[5] You can try dissolving the compound in warm water or buffer. However, be cautious as excessive heat may lead to degradation. It is crucial to assess the thermal stability of your specific compound.
Frequently Asked Questions (FAQs)
Q4: What is the expected aqueous solubility of 3-benzyl-7-hydroxy-4-methylcoumarin?
A4: Currently, there is no specific quantitative data available in the public domain for the aqueous solubility of 3-benzyl-7-hydroxy-4-methylcoumarin. However, based on its structure and the properties of related coumarins, it is expected to have very low solubility in neutral aqueous solutions. For context, the related compound 7-hydroxy-4-methylcoumarin is described as only slightly soluble in hot water.[6]
Q5: Are there any known incompatibilities I should be aware of when trying to solubilize this compound?
A5: Yes, be mindful of the following:
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Strong Oxidizing Agents: Coumarins can be incompatible with strong oxidizing agents.[6]
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Alkaline Instability: While alkaline conditions can improve solubility, they may also promote oxidative degradation of the coumarin structure.[3] It is recommended to prepare alkaline solutions fresh and protect them from light and oxygen where possible.
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Co-solvent Interference: Organic co-solvents like methanol can sometimes impact the reactivity of coumarins.[3] Always run appropriate vehicle controls in your experiments to account for any effects of the solubilizing agent.
Q6: What analytical methods can I use to quantify the concentration of my dissolved 3-benzyl-7-hydroxy-4-methylcoumarin?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the identification and quantification of coumarins.[7] UV-Vis spectrophotometry can also be used, provided the compound has a distinct absorbance maximum and the solubilizing agents do not interfere with the measurement.[1][4]
Q7: Can I use cyclodextrins to improve the solubility?
A7: Yes, complexation with cyclodextrins is a viable strategy. For instance, sulfobutyl ether-β-cyclodextrin has been shown to improve the solubility and stability of the related 7-hydroxy-4-methylcoumarin.[8][9] This approach involves the formation of an inclusion complex where the hydrophobic coumarin molecule is encapsulated within the cyclodextrin cavity, enhancing its solubility in water.
Quantitative Solubility Data
| Compound | Solvent | Solubility |
| 7-hydroxy-4-methylcoumarin | Hot Water | Slightly Soluble[6] |
| 7-hydroxy-4-methylcoumarin | Ethanol | Soluble[6] |
| 7-hydroxy-4-methylcoumarin | Acetic Acid | Soluble[6] |
| 7-hydroxy-4-methylcoumarin | Alkali Solution | Soluble[6] |
| 7-hydroxy-4-methylcoumarin | Ammonia | Soluble[6] |
| 7-hydroxy-4-methylcoumarin | Ether | Slightly Soluble[6] |
| 7-hydroxy-4-methylcoumarin | Chloroform | Slightly Soluble[6] |
Experimental Protocols & Visualizations
Protocol 1: Solubility Determination by Shake-Flask Method
This protocol outlines a standard procedure to determine the equilibrium solubility of 3-benzyl-7-hydroxy-4-methylcoumarin in a chosen aqueous system.
Methodology:
-
Preparation of Solvent System: Prepare the desired aqueous buffer or co-solvent mixture.
-
Addition of Excess Compound: Add an excess amount of the 3-benzyl-7-hydroxy-4-methylcoumarin to a sealed vial containing the solvent system. An excess is ensured when undissolved solid remains visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[1]
-
Separation of Undissolved Solid: Centrifuge the samples to pellet the undissolved compound.[1]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[1]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[1]
Caption: Workflow for determining equilibrium solubility.
Protocol 2: Troubleshooting Workflow for Poor Solubility
This diagram illustrates a logical approach to systematically address solubility issues with 3-benzyl-7-hydroxy-4-methylcoumarin.
Caption: A decision tree for troubleshooting solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-benzyl-7-hydroxy-4-methylcoumarin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-benzyl-7-hydroxy-4-methylcoumarin by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of 3-benzyl-7-hydroxy-4-methylcoumarin and similar coumarin derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product Fails to Crystallize | - The solution is not supersaturated (too much solvent was used).- The rate of cooling is too rapid.- The presence of significant impurities inhibiting crystal lattice formation. | - Reduce Solvent Volume: Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[1]- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound.[1][2]- Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator.[1]- Further Purification: If significant impurities are suspected, consider purifying the crude product by column chromatography before recrystallization.[3] |
| Product "Oils Out" (Forms a Liquid Layer Instead of Crystals) | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too quickly, causing the compound to come out of solution above its melting point.- High concentration of impurities depressing the melting point. | - Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1]- Change Solvent System: Select a solvent with a lower boiling point or use a mixed solvent system to adjust the polarity.- Trituration: Attempt to solidify the oil by swirling it with a small amount of a poor solvent in which the oil is immiscible. |
| Low Yield of Recovered Crystals | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[2]- The crystals were filtered before crystallization was complete.- The crystals were washed with a solvent that was not cold, leading to redissolution.- Premature crystallization during a hot filtration step. | - Cool the Filtrate: Place the mother liquor in a colder environment (e.g., freezer) to see if more crystals form.- Minimize Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent required to dissolve the crude product. |
| Poor Purity of Recrystallized Product (e.g., Discoloration) | - Rapid crystal growth trapping impurities within the crystal lattice.[2]- The chosen solvent is not effective at leaving impurities in the solution.- Insoluble impurities were not removed prior to crystallization. | - Slow Down Crystallization: Add slightly more solvent than the minimum required to ensure the solution is not overly supersaturated, and cool slowly.[2]- Use Decolorizing Carbon: If the solution is colored, add a small amount of activated charcoal to the hot solution before filtration (be aware this can reduce yield).- Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the dissolved crude product before allowing it to cool. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 3-benzyl-7-hydroxy-4-methylcoumarin?
Q2: How can I determine the optimal solvent for recrystallization?
A2: A good recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. You can test this by placing a small amount of your crude product in a test tube with a small amount of the solvent and observing its solubility at room temperature and upon heating.
Q3: My compound has formed an oil. Can I still get crystals from it?
A3: Yes, it is often possible to obtain crystals from an oil. First, try reheating the solution to dissolve the oil and then allow it to cool much more slowly. Insulating the flask can help with this. If that fails, you can try to induce crystallization by scratching or seeding. As a last resort, you may need to recover the crude material by evaporating the solvent and attempting the recrystallization again with a different solvent system.[1]
Q4: How much solvent should I use for the recrystallization?
A4: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product. Adding too much solvent is a common reason for low or no yield.[1] Start by adding a small amount of solvent, heat the mixture to boiling, and continue to add small portions of hot solvent until the compound just dissolves.
Q5: What is the purpose of washing the crystals after filtration?
A5: Washing the crystals with a small amount of ice-cold solvent helps to remove any residual mother liquor that may contain dissolved impurities clinging to the surface of the crystals. It is crucial to use cold solvent to minimize the loss of your purified product.
Quantitative Data
The following table summarizes recovery data for the recrystallization of 7-hydroxy-4-methylcoumarin, a structurally similar compound, using a mixed solvent system. This data can serve as a useful reference for optimizing the purification of 3-benzyl-7-hydroxy-4-methylcoumarin.
| Solvent System (% Aqueous Ethanol) | Recovery Percentage (%) |
| 34% Aqueous Ethanol | High |
Note: Data is for 7-hydroxy-4-methylcoumarin and is intended as a guideline.[4] The optimal conditions for 3-benzyl-7-hydroxy-4-methylcoumarin may vary.
Experimental Protocols
Protocol for Recrystallization of 3-benzyl-7-hydroxy-4-methylcoumarin (Adapted from 7-hydroxy-4-methylcoumarin protocols)
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair (e.g., 95% ethanol or an ethanol/water mixture).
-
Dissolution: Place the crude 3-benzyl-7-hydroxy-4-methylcoumarin in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Determine the melting point and yield of the purified product.
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: A flowchart for troubleshooting common recrystallization issues.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Pechmann Condensation for Coumarin Synthesis
Welcome to the technical support center for the Pechmann condensation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the synthesis of coumarins.
Frequently Asked Questions (FAQs)
Q1: What is the Pechmann condensation?
The Pechmann condensation is a chemical reaction used to synthesize coumarins. It involves the reaction of a phenol with a β-keto ester or a carboxylic acid containing a β-carbonyl group under acidic conditions.[1][2][3] The reaction proceeds through a transesterification, followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation), and finally a dehydration step to form the coumarin ring system.[1][2]
Q2: What are the critical factors influencing the success of a Pechmann condensation?
The success of the Pechmann condensation is primarily influenced by three factors:
-
The nature of the phenol: The reactivity of the phenol is a key factor. Phenols with electron-donating groups are more reactive and facilitate the reaction, while those with electron-withdrawing groups can hinder it.[1][4] For instance, highly activated phenols like resorcinol can often react under milder conditions.[1][4]
-
The nature of the β-keto ester: The structure of the β-keto ester determines the substitution pattern on the final coumarin product.[1]
-
The choice of condensing agent (catalyst): The acidity and type of catalyst, whether a Brønsted or Lewis acid, have a significant impact on the reaction rate and overall yield.[1] A variety of catalysts have been employed, including sulfuric acid, hydrochloric acid, zinc chloride, aluminum chloride, and solid acid catalysts like Amberlyst-15 and zeolites.[1][5]
Q3: What are some common catalysts used in Pechmann condensation?
A wide range of acid catalysts are effective in the Pechmann condensation. These can be broadly categorized as:
-
Brønsted acids: Examples include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), phosphoric acid (H₃PO₄), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (CF₃COOH).[1][5]
-
Lewis acids: Common Lewis acid catalysts include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and tin(IV) chloride (SnCl₄).[1][5]
-
Solid acid catalysts: These offer advantages like reusability and simplified workup procedures. Examples include Amberlyst-15, zeolites, and sulfated zirconia.[1][5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My Pechmann condensation reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Pechmann condensation can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Product Yield
Caption: A stepwise workflow for troubleshooting low product yield in Pechmann condensation.
-
Verify Reactant Quality and Stoichiometry: Ensure that the phenol and β-keto ester are of high purity, as impurities can inhibit the reaction.[6] Also, check the stoichiometry of your reactants.
-
Catalyst Activity and Loading: Confirm that the catalyst is not old or deactivated.[6] The amount of catalyst is also critical; typically, catalyst loading ranges from 5 to 25 mol%.[1] It may be necessary to optimize the catalyst amount.[5]
-
Reaction Temperature: The reaction temperature can significantly influence the yield. Some reactions may require heating to proceed at a reasonable rate, while higher temperatures can sometimes lead to decomposition.[6]
-
Reaction Time: Pechmann condensations can sometimes be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has not reached completion, extending the reaction time may be beneficial.[1]
-
Choice of Solvent: If a solvent is used, its polarity can affect the reaction. Aprotic polar solvents like acetonitrile may provide better yields than nonpolar or polar protic solvents.[1] In some cases, solvent-free conditions can also be employed and may lead to improved results.[6]
Issue 2: Formation of Side Products and Purification Difficulties
Q: My reaction is producing a mixture of products, making purification difficult. How can I minimize side product formation?
A: The formation of side products is a common challenge, often due to the high reactivity of the starting materials or harsh reaction conditions.
Strategy for Reducing Side Products
Caption: A multi-pronged strategy to minimize side product formation and improve purification.
-
Lower the Reaction Temperature: High temperatures can promote the formation of byproducts.[1] Experiment with running the reaction at a lower temperature to see if it improves the product profile.
-
Reduce Catalyst Loading: While a sufficient amount of catalyst is necessary, an excess can sometimes lead to undesired side reactions.[1] Try reducing the catalyst concentration.
-
Change the Catalyst: If side reactions persist, consider using a milder or different type of catalyst. For instance, solid acid catalysts can sometimes offer higher selectivity.[6]
-
Purification Techniques: Effective purification is crucial. After the reaction, the crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[7]
Issue 3: Reaction is Too Slow or Stalls
Q: My Pechmann condensation is proceeding very slowly or appears to have stopped before completion. What can I do to increase the reaction rate?
A: A sluggish reaction can be frustrating. Here are several approaches to accelerate the process.
-
Increase the Reaction Temperature: As with many chemical reactions, increasing the temperature will generally increase the reaction rate. However, be mindful of potential side product formation at higher temperatures.[7]
-
Increase Catalyst Loading: A higher concentration of the acid catalyst can accelerate the reaction.[5]
-
Switch to a More Efficient Catalyst: The choice of catalyst has a direct impact on reaction speed. Some modern catalysts, such as nanocrystalline sulfated-zirconia, have been shown to facilitate very rapid reactions.[4][7]
-
Consider Microwave Irradiation or Ball Milling: These techniques can sometimes dramatically reduce reaction times.[8]
Data Presentation
Table 1: Effect of Catalyst Loading on Product Yield
| Entry | Catalyst Amount (mol %) | Time (h) | Yield (%) |
| 1 | 5 | 5 | 67 |
| 2 | 10 | 3 | 88 |
| 3 | 15 | 3 | 88 |
| Reaction conditions: Ethyl acetoacetate (2 mmol), phloroglucinol (2 mmol), Zn₀.₉₂₅Ti₀.₀₇₅O catalyst, 110 °C. Data sourced from a study on nanocatalysts.[5] |
Table 2: Effect of Solvent on Product Yield
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 8 | 24 |
| 2 | Ethyl Acetate | 8 | 16 |
| 3 | Acetonitrile | 8 | 37 |
| Reaction conditions: Ethyl acetoacetate (2 mmol), phloroglucinol (2 mmol), Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol %), 110 °C.[5] |
Experimental Protocols
General Procedure for Pechmann Condensation using a Solid Acid Catalyst (Solvent-Free)
This protocol is a generalized example and may require optimization for specific substrates.
-
Reactant Mixture: In a round-bottom flask, combine the phenol (e.g., phloroglucinol, 2 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and the solid acid catalyst (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O NPs, 10 mol%).[7]
-
Reaction: Heat the mixture with constant stirring at the desired temperature (e.g., 110°C) for the required time (e.g., 3 hours).[7]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[7]
-
Work-up: After the reaction is complete, allow the mixture to cool. Dissolve the mixture in a suitable solvent like ethyl acetate.[7]
-
Catalyst Separation: If a solid catalyst was used, it can be separated by filtration or centrifugation.[7]
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography.[7]
Pechmann Condensation Reaction Mechanism
Caption: The key steps in the acid-catalyzed Pechmann condensation mechanism.[1][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. Pechmann Condensation [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Coumarin Derivatization
Welcome to the technical support center for coumarin derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and functionalization of coumarin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the coumarin core?
A1: The most prevalent methods for synthesizing the coumarin scaffold are the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction. The choice of method often depends on the desired substitution pattern and the availability of starting materials.[1] Pechmann condensation, for instance, is a straightforward method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[1]
Q2: How can I monitor the progress of my coumarin derivatization reaction?
A2: Thin-layer chromatography (TLC) is a widely used and effective technique for monitoring the progress of coumarin synthesis and derivatization. By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized, often under UV light due to the fluorescent nature of many coumarin compounds.
Q3: My coumarin derivative is proving difficult to purify. What are some common purification strategies?
A3: Common purification techniques for coumarin derivatives include recrystallization and column chromatography. If the product is an oil or fails to crystallize, column chromatography using silica gel is a reliable alternative. The choice of solvent for recrystallization or the eluent system for chromatography is crucial and depends on the polarity of the target molecule and any impurities.
Q4: I am observing low to no yield in my Pechmann condensation. What are the likely causes?
A4: Low or no product yield in a Pechmann condensation can stem from several factors. These include the use of an inactive or inappropriate catalyst, suboptimal reaction temperature, or impure reagents. Ensuring the use of a fresh, properly stored catalyst and high-purity starting materials is critical. Temperature is also a key parameter; some reactions require significant heat to proceed, while others may lead to decomposition at elevated temperatures.
Q5: What is C-H functionalization and how is it applied to coumarins?
A5: C-H functionalization is a modern synthetic strategy that allows for the direct modification of carbon-hydrogen bonds on the coumarin scaffold. This atom-economical approach avoids the need for pre-functionalized starting materials. Transition metals like palladium are often used to catalyze these reactions, enabling the introduction of various substituents at specific positions on the coumarin ring with high regioselectivity.[2]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of catalyst. - Ensure proper storage conditions (e.g., desiccated environment for hygroscopic catalysts). - Consider catalyst activation if applicable (e.g., drying of solid acid catalysts). |
| Incorrect Reaction Temperature | - Gradually increase the reaction temperature and monitor progress by TLC. - For thermally sensitive compounds, consider running the reaction at a lower temperature for a longer duration. |
| Impure Starting Materials | - Use freshly distilled or recrystallized starting materials. - Verify the purity of reagents using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Poor Stoichiometry | - Carefully measure and ensure the correct molar ratios of reactants and reagents. |
| Moisture Contamination | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are moisture-sensitive. |
Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | - Screen different catalysts and solvents to improve selectivity. - Consider the use of directing groups to guide the reaction to the desired position. |
| Reaction at Multiple Sites | - Employ protecting groups for sensitive functional groups on the starting materials to prevent unwanted side reactions. |
| Side Reactions of the Coumarin Core | - Adjust reaction conditions (temperature, reaction time) to minimize side product formation. - A slight excess of one reactant may favor the desired reaction pathway. |
Product Isolation and Purification Difficulties
| Potential Cause | Troubleshooting Steps |
| Oily Product | - Attempt to induce crystallization by scratching the flask, seeding with a crystal of the product, or cooling to a lower temperature. - If crystallization fails, purify by column chromatography. |
| Co-elution of Product and Impurities | - Optimize the column chromatography conditions by trying different solvent systems (eluents) or using a gradient elution. - Consider using a different stationary phase for chromatography. |
| Product is Highly Soluble in the Reaction Solvent | - If possible, choose a solvent in which the product has lower solubility at room temperature to facilitate precipitation upon cooling. - After the reaction, the solvent can be removed under reduced pressure and a different solvent in which the product is sparingly soluble can be added to induce precipitation. |
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data for the synthesis and derivatization of coumarins under various conditions.
Table 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Conc. H₂SO₄ | None | Room Temp | 18-24 | 76-95 |
| Amberlyst-15 | None | 110 | 1-2 | ~95 |
| FeCl₃ | Ethanol | 70 | - | 93 |
| Yb(OTf)₃ | None (Microwave) | - | - | 93-98 |
Table 2: Derivatization of Hydroxycoumarins
| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 4-Hydroxycoumarin | Methyl bromoacetate | K₂CO₃ | Acetone | Reflux | - | Methyl 2-(2-oxo-2H-chromen-4-yloxy)acetate | - |
| 7-Hydroxycoumarin | Alkyl halide | K₂CO₃ | DMF | - | - | 7-Alkoxycoumarin | - |
| 4-Hydroxycoumarin | Benzoyl chloride | Et₃N | CH₂Cl₂ | - | - | 4-(Benzoyloxy)-2H-chromen-2-one | Good |
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)
This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin using a traditional acid-catalyzed Pechmann condensation.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (98%)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a flask placed in an ice bath, slowly add 15 mL of concentrated sulfuric acid.
-
In a separate beaker, dissolve 3.7 g of resorcinol in 5 mL of ethyl acetoacetate.
-
Slowly add the resorcinol/ethyl acetoacetate solution to the chilled sulfuric acid, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 18-24 hours.
-
Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[3]
Protocol 2: Etherification of 4-Hydroxycoumarin
This protocol details the synthesis of a 4-alkoxycoumarin derivative.
Materials:
-
4-Hydroxycoumarin
-
Methyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
Procedure:
-
In a round-bottom flask, combine 4-hydroxycoumarin (1 equivalent), methyl bromoacetate (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous acetone to the flask to dissolve the reactants.
-
Reflux the reaction mixture with stirring. Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[4]
Visualizations
Signaling Pathways and Mechanisms
The following diagrams illustrate key biological pathways and mechanisms of action involving coumarin derivatives.
Caption: The Nrf2 signaling pathway and its activation by coumarin derivatives.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by coumarin derivatives.
References
Technical Support Center: Purification of Substituted Coumarins
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the purification of substituted coumarins.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted coumarins?
A1: The most common laboratory techniques for purifying solid coumarin compounds are recrystallization and column chromatography.[1] For more challenging separations, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) may be necessary.[2] HPLC is a powerful technique for both assessing the purity of coumarins and for their separation from impurities.[1][3]
Q2: How can I assess the purity of my coumarin sample?
A2: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for qualitative assessment and for monitoring reaction progress.[1] High-Performance Liquid Chromatography (HPLC) provides quantitative data on the percentage of the main component and any impurities present.[1][3] Other methods include Gas Chromatography (GC) and spectroscopic analysis such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and identify any residual impurities.[4][5]
Q3: What are typical impurities found in crude substituted coumarin products?
A3: Impurities often arise from the synthetic route used. For instance, in a Pechmann condensation, impurities could include unreacted starting materials (phenols, ketoesters) or by-products from side reactions.[1][2] Residual acidic or basic reagents from the workup can also be present and may affect the spectroscopic properties of the coumarin.[2]
Q4: Can I use an acid/base wash to purify my coumarin?
A4: Yes, an acid/base wash can be an effective preliminary purification step. For coumarins synthesized via methods like Pechmann condensation, dissolving the crude product in an organic solvent like ethyl acetate and washing with a saturated sodium bicarbonate solution can remove acidic impurities and unreacted starting materials.[2] Some coumarins can also be dissolved in a hot alkaline solution (e.g., 0.5% sodium hydroxide) and then re-precipitated by adding acid.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple Spots on TLC After Column Chromatography | Co-elution of the desired product with impurities of similar polarity (e.g., isomeric byproducts).[2] | 1. Optimize Mobile Phase: Adjust the solvent system's polarity. A shallow gradient elution can improve separation.[2] 2. Change Adsorbent: If silica gel is ineffective, consider using neutral or acidic alumina.[2][6] 3. Use Preparative Techniques: For very difficult separations, use preparative TLC or HPLC.[2] |
| Product is an Oil or Fails to Crystallize | The presence of impurities is inhibiting crystal lattice formation.[2] The product itself may have a low melting point.[2] | 1. Further Purification: Subject the oil to column chromatography to remove impurities.[2] 2. Trituration: Stir or sonicate the oil with a non-solvent in which the product is sparingly soluble but impurities are soluble to induce crystallization.[2] 3. Seeding: Add a seed crystal of the pure coumarin to a supersaturated solution of the product.[2] |
| Poor Recovery After Recrystallization | The chosen solvent has too high a solubility for the coumarin, even at low temperatures.[2] A significant amount of the product remains in the solution.[7] | 1. Solvent Screening: Test different solvent systems. Ideal systems include those where the coumarin is highly soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol/water, ethyl acetate/hexane).[2] 2. Modify Solvent Ratio: For mixed solvent systems, optimize the ratio. For example, the highest recovery for coumarin was found in 40% aqueous methanol.[7] |
| Compound Decomposes on Silica Gel Column | The acidic nature of silica gel can cause degradation of sensitive substituted coumarins.[8] | 1. Test Stability: Spot the compound on a TLC plate, let it sit for an hour, then elute to see if degradation occurs.[8] 2. Deactivate Silica: Reduce acidity by pre-treating the silica gel with a base like triethylamine mixed in the eluent.[8] 3. Use Alternative Stationary Phase: Try chromatography with less acidic supports like florisil or alumina.[8] |
| Altered Spectroscopic Data (e.g., Fluorescence Quenching) | The presence of residual acidic or basic impurities from the synthesis or workup.[2] | 1. Neutralization: Wash the organic extract of the product with water until the aqueous layer is neutral.[2] 2. Repurification: Re-purify the compound by column chromatography or recrystallization to remove the residual impurities.[2] |
Quantitative Data
Table 1: Purity of Commercial Coumarin 343 from Various Suppliers
| Supplier | Product Number(s) | Stated Purity | Analytical Method(s) |
| Sigma-Aldrich | 393029 | Dye content, 97% | Titration |
| Thermo Scientific | 40568, AC405685000 | Pure, laser grade | Conforms to Infrared spectrum |
| Cayman Chemical | 14109 | ≥95% | Not specified |
| Chemodex | CDX-C0073 | ≥98% | HPLC |
| Data sourced from a 2025 BenchChem technical guide.[1] |
Table 2: Recovery Percentage of Coumarin via Mixed Solvent Recrystallization
| Solvent System (Aqueous Methanol) | Recovery Percentage (%) |
| 40% Methanol | 86.4 |
| 45% Methanol | 65.2 |
| 50% Methanol | 25.0 |
| Data from a study on mixed solvent recrystallization of simple coumarins.[7] |
Experimental Protocols
Protocol 1: TLC Analysis of Coumarin Purity
This protocol is for the rapid qualitative assessment of coumarin purity.[1]
-
Stationary Phase: Use silica gel 60 F254 plates.
-
Mobile Phase (Solvent System): Prepare a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). A common starting ratio is 70:30 hexane:ethyl acetate. The optimal ratio depends on the specific coumarin and impurities.
-
Sample Preparation: Dissolve a small amount of the crude or purified coumarin in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot the dissolved sample onto the TLC plate's baseline.
-
Development: Place the plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Observe the developed plate under UV light (254 nm and 366 nm). Coumarins are often fluorescent and will appear as bright spots.[1] Calculate the Rf value for each spot.
Protocol 2: Flash Column Chromatography
This protocol is for separating a coumarin from impurities with different polarities.[1][2]
-
Stationary Phase: Silica gel is the most common choice.[1]
-
Eluent Selection: Select a solvent system (e.g., hexane/ethyl acetate) where the target coumarin has an Rf value of approximately 0.3 on a TLC plate.[9]
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel (dry loading). Carefully add this to the top of the column.[1]
-
Elution: Begin elution with a low-polarity mobile phase. Gradually increase the polarity by adding more of the polar solvent (gradient elution).[2]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.[1]
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified coumarin.[2]
Protocol 3: Recrystallization
This protocol is used to purify solid coumarin compounds.[2][7]
-
Solvent Selection: Choose a solvent or mixed solvent system in which the coumarin is highly soluble at an elevated temperature but has low solubility at room temperature or below. Common systems include ethanol/water or ethyl acetate/hexane.[2][7]
-
Dissolution: Dissolve the crude coumarin in the minimum amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum.[1]
Protocol 4: HPLC Analysis of Coumarin Purity
This is a general protocol for quantitative purity assessment.[1][10]
-
Column: A C18 reverse-phase column is commonly used. For example, a Newcrom R1 stationary phase column can be effective.[10]
-
Mobile Phase: A typical mobile phase is a mixture of water and an organic solvent like acetonitrile (MeCN) or methanol, often with a buffer like phosphoric acid (H₃PO₄).[10] An example isocratic method uses a simple mobile phase of 25% MeCN and 75% water with 0.1% H₃PO₄.[10]
-
Sample Preparation: Prepare a stock solution of the coumarin derivative in a suitable solvent (e.g., DMSO).[5] Dilute the sample to an appropriate concentration with the mobile phase and filter through a 0.45 µm syringe filter before injection.[1]
-
Detection: Use a UV detector set to a wavelength where the coumarin has strong absorbance (e.g., 276 nm).[10]
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
Caption: General workflow for coumarin purification.
Caption: Troubleshooting decision tree for purification.
Caption: Relationship between synthesis, purification, and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. old.rrjournals.com [old.rrjournals.com]
- 8. Purification [chem.rochester.edu]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 10. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
Technical Support Center: Purification Strategies in Coumarin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of coumarin products. The focus is on the effective removal of unreacted starting materials from the three most common coumarin synthesis methodologies: the Pechmann Condensation, the Knoevenagel Condensation, and the Perkin Reaction.
Troubleshooting Guides
Issue 1: Persistent Phenolic Starting Material Contamination in Pechmann Condensation
Scenario: After synthesizing 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate, TLC and NMR analysis indicates the presence of unreacted resorcinol in the final product.
Troubleshooting Steps:
-
Acid-Base Extraction: Phenolic starting materials, like resorcinol, are acidic and can be removed by an aqueous base wash.[1]
-
Protocol: Dissolve the crude product in an organic solvent such as ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute (1-5%) aqueous solution of sodium hydroxide. This will deprotonate the phenol, making it water-soluble and drawing it into the aqueous layer. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.[1]
-
Caution: If the synthesized coumarin itself has a free phenolic hydroxyl group, it will also be extracted into the basic aqueous layer. In this case, the aqueous layer should be collected, re-acidified (e.g., with dilute HCl) to precipitate the coumarin and unreacted phenol, and then the purification should be continued with chromatography or recrystallization.[1]
-
-
Recrystallization: This is a highly effective method for purifying solid coumarin products from less soluble or more soluble impurities.[2]
-
Solvent Selection: The ideal solvent is one in which the coumarin is highly soluble at elevated temperatures but sparingly soluble at room temperature, while the unreacted phenol has different solubility characteristics. Common solvent systems for coumarins include ethanol/water, methanol/water, or ethyl acetate/hexane mixtures.[1][2] For 7-hydroxy-4-methylcoumarin, recrystallization from ethanol or aqueous ethanol is often successful.[2][3][4][5]
-
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the most common and effective method.[1]
-
Mobile Phase Selection: A gradient elution from a non-polar solvent to a more polar solvent is typically used to separate compounds with different polarities. For separating coumarins from more polar phenols, a mobile phase starting with a low polarity mixture (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to 7:3 or 1:1) is effective. The progress of the separation should be monitored by TLC.[6]
-
Issue 2: Removing Unreacted Salicylaldehyde in Knoevenagel Condensation
Scenario: The synthesis of a coumarin-3-carboxylate from a salicylaldehyde and a malonic ester derivative shows residual salicylaldehyde in the crude product.
Troubleshooting Steps:
-
Aqueous Work-up with Base: Similar to phenols, salicylaldehydes have an acidic hydroxyl group, but their acidity is generally lower. A wash with a mild base can be effective.
-
Protocol: After the reaction, if a basic catalyst like piperidine was used, it can be removed by washing the organic layer with a dilute acid (e.g., 1M HCl).[7] To remove unreacted salicylaldehyde, a subsequent wash with a saturated sodium bicarbonate solution can be performed.
-
-
Recrystallization: Many coumarin-3-carboxylates are crystalline solids and can be purified by recrystallization.
-
Solvent Selection: Ethanol, methanol, or mixtures with water are common choices. The selection will depend on the specific solubility of the product and the starting aldehyde.
-
-
Column Chromatography: This provides excellent separation of the coumarin product from the unreacted aldehyde.
Issue 3: Contamination with Acetic Anhydride and Acetic Acid in Perkin Reaction
Scenario: Following the synthesis of coumarin from salicylaldehyde and acetic anhydride, the product is contaminated with residual acetic anhydride and its hydrolysis product, acetic acid.
Troubleshooting Steps:
-
Aqueous Work-up: Acetic anhydride is readily hydrolyzed to acetic acid upon the addition of water. Acetic acid can then be removed with a basic wash.
-
Protocol: Carefully pour the hot reaction mixture into a large volume of water to quench the reaction and hydrolyze the excess acetic anhydride.[10] The crude coumarin may precipitate. Filter the solid and wash it thoroughly with water. To neutralize any remaining acetic acid, the crude product can be dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution.[5] This is effective as the acetic acid signal is absent in the 1H NMR spectrum after such a work-up.[5]
-
-
Steam Distillation: This technique can be used to remove volatile impurities, including any unreacted salicylaldehyde.[11]
-
Recrystallization: After the initial work-up, recrystallization is a standard method to obtain pure coumarin.
-
Solvent System: A 40% aqueous methanol solution has been reported to give a high recovery for coumarin itself.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude coumarin product?
A1: The first step is typically an aqueous work-up to remove water-soluble impurities, acids, or bases used in the reaction. For example, in a Pechmann condensation using an acid catalyst, pouring the reaction mixture into ice water will often precipitate the crude coumarin, leaving the acid catalyst in the aqueous phase.[2]
Q2: How do I choose between recrystallization and column chromatography?
A2: If your product is a solid and you have a significant amount of material, recrystallization is often a more straightforward and scalable purification method that can yield very pure material.[12] Column chromatography is preferable when you have an oily product, a very complex mixture of byproducts, or when impurities have very similar solubility profiles to your product, making recrystallization ineffective.[1]
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process.[6] By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of your desired coumarin from impurities. The final purity should be confirmed by analytical techniques like HPLC, and the structure confirmed by NMR and Mass Spectrometry.[6]
Q4: My coumarin product is an oil and won't crystallize. What should I do?
A4: The presence of impurities often inhibits crystallization. First, try to purify the oil using column chromatography to remove these impurities.[1] If the product is still an oil, you can try trituration, which involves stirring the oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble, to induce crystallization.[1]
Q5: I have low recovery after recrystallization. How can I improve it?
A5: Low recovery is often due to the chosen solvent having too high a solubility for your coumarin, even at low temperatures. Experiment with different solvent systems to find one where the coumarin has a large solubility difference between hot and cold conditions. Also, ensure you are using a minimal amount of hot solvent to dissolve your crude product to achieve a supersaturated solution upon cooling. Slow cooling can also improve crystal formation and recovery.[1]
Data Presentation
While direct comparative studies quantifying the percentage removal of specific starting materials by different purification methods are not extensively available in the literature, the following tables provide a general overview of the effectiveness of each technique based on typical outcomes.
Table 1: General Comparison of Purification Methods for Unreacted Starting Materials
| Synthesis Method | Unreacted Starting Material | Purification Method | General Efficiency | Notes |
| Pechmann Condensation | Phenol (e.g., Resorcinol) | Acid-Base Extraction | High | Highly effective if the coumarin product is not phenolic.[1] |
| Recrystallization | Good to Excellent | Dependent on finding a suitable solvent system.[2] | ||
| Column Chromatography | Excellent | Very effective for separating compounds with different polarities.[3] | ||
| Knoevenagel Condensation | Salicylaldehyde | Aqueous Base Wash | Moderate to Good | Effective for removing the acidic aldehyde. |
| Recrystallization | Good to Excellent | Effective for crystalline products.[13] | ||
| Column Chromatography | Excellent | Provides good separation based on polarity differences.[8] | ||
| Perkin Reaction | Acetic Anhydride / Acetic Acid | Aqueous Work-up (Water/Base) | Excellent | Acetic anhydride is hydrolyzed to water-soluble acetic acid, which is then neutralized and removed.[5] |
| Recrystallization | Good to Excellent | Final polishing step after aqueous work-up.[11] |
Table 2: Typical Purity and Recovery Data for Purification of 7-Hydroxy-4-methylcoumarin (from Pechmann Condensation)
| Purification Method | Typical Purity | Typical Recovery | Reference |
| Recrystallization (Aqueous Ethanol) | >98% (by NMR) | 80-88% | [2] |
| Recrystallization (Ethanol) | Not specified | 76-84% | [14] |
Experimental Protocols
Protocol 1: Purification of 7-Hydroxy-4-methylcoumarin by Recrystallization
This protocol is for the purification of the crude product from a Pechmann condensation of resorcinol and ethyl acetoacetate.[2]
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of hot aqueous ethanol (e.g., 95% ethanol) while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This is a general procedure for purifying a coumarin derivative.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude coumarin product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica. Carefully add this to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the coumarin using TLC.
-
Product Isolation: Combine the fractions containing the pure coumarin (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified product.[6]
Mandatory Visualization
Caption: A general workflow for the purification of coumarin products.
References
- 1. chempedia.in [chempedia.in]
- 2. jetir.org [jetir.org]
- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 4. youtube.com [youtube.com]
- 5. CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. old.rrjournals.com [old.rrjournals.com]
- 12. benchchem.com [benchchem.com]
- 13. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 14. arkat-usa.org [arkat-usa.org]
Technical Support Center: Stability of 3-Benzyl-7-hydroxy-4-methylcoumarin Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-benzyl-7-hydroxy-4-methylcoumarin solutions. The information is designed to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My 3-benzyl-7-hydroxy-4-methylcoumarin solution has changed color (e.g., turned yellow). What could be the cause?
A1: A color change in your solution is often an indicator of degradation. The most common causes are photodegradation and hydrolysis. Coumarin derivatives, particularly those with hydroxyl groups, can be sensitive to light. Furthermore, the central lactone ring of the coumarin structure is susceptible to hydrolysis, a process that can be accelerated under basic pH conditions.[1]
Q2: What are the optimal storage conditions for solutions of 3-benzyl-7-hydroxy-4-methylcoumarin to ensure long-term stability?
A2: To minimize degradation, solutions should be stored in a cool, dark environment.[1] The use of amber vials or wrapping containers in aluminum foil is highly recommended to protect against light exposure. For extended storage, refrigeration at 2-8°C is advisable. The choice of solvent is also a critical factor; ensure that the compound is stable in the selected solvent system for the intended duration of storage.[1]
Q3: How does the pH of the solution impact the stability of 3-benzyl-7-hydroxy-4-methylcoumarin?
A3: The pH of the solution is a critical factor in the stability of coumarins. Basic conditions (high pH) can promote the hydrolysis of the lactone ring, leading to the opening of the ring and subsequent degradation of the molecule.[1] It is generally recommended to maintain a neutral or slightly acidic pH unless your experimental protocol specifically requires alkaline conditions. Oxidative degradation of some coumarins has been shown to increase with rising pH.[2]
Q4: I am observing poor solubility of 3-benzyl-7-hydroxy-4-methylcoumarin in my aqueous buffer. What can I do?
A4: Coumarins often have limited solubility in water.[3] To improve solubility, several methods can be employed. Dissolving the compound in a small amount of an organic co-solvent like methanol or ethanol before adding it to the aqueous buffer is a common practice.[2] Alternatively, moderately alkaline solutions (pH 7.5–8.5) can enhance the solubility of hydroxycoumarins by deprotonating the phenolic hydroxyl group, though this may increase the risk of degradation.[2] Another approach is the use of complexation agents like cyclodextrins, which have been shown to improve the solubility and stability of 7-hydroxy-4-methylcoumarin.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | - Prepare fresh solutions daily. - Store stock solutions in a cool, dark place. - Analyze the solution for potential degradation products using techniques like LC-MS. |
| Decreased absorbance in UV-Vis spectrophotometry over time | Compound degradation. | - Verify the pH of the solution and adjust if necessary to a neutral or slightly acidic range. - Protect the solution from light exposure. - Consider performing a time-course experiment to monitor the rate of degradation under your specific conditions. |
| Precipitate formation in the solution | Poor solubility or compound degradation leading to insoluble products. | - Confirm the solubility of the compound in your chosen solvent system at the desired concentration. - Consider using a co-solvent or a different buffer system. - If degradation is suspected, analyze the precipitate to identify its composition. |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | - Perform forced degradation studies to understand the compound's stability profile under various stress conditions (acid, base, oxidation, heat, light).[6] - Develop a stability-indicating analytical method to accurately quantify the active compound in the presence of its degradants. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of 3-benzyl-7-hydroxy-4-methylcoumarin and to develop a stability-indicating analytical method.[6]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve 3-benzyl-7-hydroxy-4-methylcoumarin in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature. Monitor the degradation at various time points (e.g., 30 mins, 1, 2, 4 hours). Note that coumarins are often highly susceptible to base hydrolysis.[6]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for a specified period, protected from light.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for a defined duration.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Analyze the samples to determine the percentage of degradation and to identify any degradation products.
Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately measuring the concentration of the active pharmaceutical ingredient without interference from any degradants.
1. Column and Mobile Phase Selection:
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation of the parent compound from its degradation products.
2. Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study) into the HPLC system.
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution between the peak for 3-benzyl-7-hydroxy-4-methylcoumarin and all degradation product peaks.
3. Method Validation:
-
Validate the developed method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways for 3-benzyl-7-hydroxy-4-methylcoumarin.
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
avoiding by-product formation in 7-hydroxy-4-methylcoumarin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-hydroxy-4-methylcoumarin. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 7-hydroxy-4-methylcoumarin?
A1: The most prevalent and straightforward method for synthesizing 7-hydroxy-4-methylcoumarin is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of resorcinol with ethyl acetoacetate.[1][2] While various acids can be used as catalysts, the choice of catalyst significantly impacts reaction time, temperature, and the formation of by-products.
Q2: What are the primary by-products I should be aware of during the synthesis of 7-hydroxy-4-methylcoumarin?
A2: The main by-products encountered during the Pechmann condensation for 7-hydroxy-4-methylcoumarin synthesis include:
-
Chromone derivatives: Specifically, 5-hydroxy-2-methylchromone, which arises from a competing reaction pathway known as the Simonis chromone cyclization.[3][4]
-
Ethyl acetoacetate self-condensation products: Under basic or strongly acidic conditions, ethyl acetoacetate can undergo a Claisen-type self-condensation.[5][6][7][8]
-
Isomerization and degradation products: At elevated temperatures (typically above 110-130°C), the desired 7-hydroxy-4-methylcoumarin can isomerize or degrade, leading to a decrease in yield and the appearance of multiple spots on a TLC plate.[6][9]
-
Sulfonated by-products: When using concentrated sulfuric acid as a catalyst, sulfonation of the aromatic ring can occur as a side reaction.[10]
Q3: How can I monitor the progress of the reaction and detect by-products?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[6][11] By spotting the reaction mixture alongside the starting materials (resorcinol and ethyl acetoacetate) on a TLC plate, you can observe the consumption of reactants and the formation of the product. The appearance of multiple spots other than the starting materials and the desired product can indicate by-product formation.[6][9] A common eluent system for this analysis is a mixture of ethyl acetate and n-hexane.
Q4: What is the general approach to purifying the crude 7-hydroxy-4-methylcoumarin?
A4: The most common method for purifying crude 7-hydroxy-4-methylcoumarin is recrystallization.[12] Ethanol or a mixture of ethanol and water is frequently used as the solvent for recrystallization.[1][13][14][15] After the reaction is complete, the mixture is typically poured into ice-cold water to precipitate the crude product, which is then collected by filtration and washed before recrystallization.[1][12][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 7-hydroxy-4-methylcoumarin | Suboptimal Reaction Temperature: Temperatures that are too high can lead to the degradation of the product and the formation of by-products, while temperatures that are too low can result in an incomplete reaction.[6][9] | Optimize the reaction temperature based on the catalyst being used. For instance, with an Amberlyst-15 catalyst, 110°C has been shown to be optimal.[6][9] |
| Inappropriate Catalyst: The choice and amount of catalyst are crucial for reaction efficiency. | Select a catalyst that is well-suited for the Pechmann condensation. Heterogeneous acid catalysts like Amberlyst-15 or sulfated zirconia can offer high yields and easier workup compared to traditional homogeneous catalysts like sulfuric acid.[13] | |
| Incorrect Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times can promote the formation of degradation products.[11] | Monitor the reaction progress using TLC to determine the optimal reaction time for the complete consumption of the limiting reagent. | |
| Presence of Multiple Spots on TLC | Formation of Chromone By-product: The Simonis chromone cyclization is a competing reaction that can occur under Pechmann conditions, leading to the formation of 5-hydroxy-2-methylchromone. | The choice of catalyst can influence the reaction pathway. Phosphorus pentoxide is known to favor chromone formation. Sticking to milder acid catalysts and optimized temperatures can favor the coumarin product. |
| Self-Condensation of Ethyl Acetoacetate: This can occur in the presence of a strong base or under certain acidic conditions. | Ensure the reaction is carried out under the recommended acidic conditions for the Pechmann condensation and that the starting materials are pure. | |
| Product Degradation: High temperatures can cause the 7-hydroxy-4-methylcoumarin to isomerize or decompose.[6][9] | Maintain the reaction temperature at the optimized level and avoid overheating. | |
| Difficulty in Product Purification | Incomplete Removal of Starting Materials: Unreacted resorcinol or ethyl acetoacetate can co-precipitate with the product. | Ensure the reaction goes to completion by monitoring with TLC. Thoroughly wash the crude product with cold water after precipitation to remove water-soluble starting materials like resorcinol. |
| Presence of Closely Related By-products: Chromone isomers can have similar polarities to the desired coumarin, making separation by recrystallization challenging. | Careful optimization of the recrystallization solvent system (e.g., varying the ethanol/water ratio) may improve separation. If significant by-product formation is observed, it is best to revisit the reaction conditions to improve selectivity. |
Data on Reaction Conditions and Yields
The following table summarizes various catalytic systems and their reported yields for the synthesis of 7-hydroxy-4-methylcoumarin, providing a comparative overview to aid in method selection.
| Catalyst | Reactants | Reaction Conditions | Time | Yield (%) |
| Conc. H₂SO₄ | Resorcinol, Ethyl acetoacetate | 5°C to Room Temperature | 18 hours | 88%[1][12] |
| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | 110°C (solvent-free) | 100 minutes | 95%[6][9] |
| Nano-crystalline sulfated-zirconia | Resorcinol, Ethyl acetoacetate | 150°C (Microwave, solvent-free) | 15 minutes | 99%[13] |
| Polyphosphoric acid (PPA) | Resorcinol, Ethyl acetoacetate | 75-80°C | 20-25 minutes | Not specified[16] |
Experimental Protocols
Protocol 1: Synthesis using Concentrated Sulfuric Acid
-
In a flask, add 10 mmol of resorcinol and 10 mmol of ethyl acetoacetate.
-
Cool the flask in an ice bath to 5°C.
-
Slowly add 10 ml of concentrated H₂SO₄ to the mixture while maintaining the temperature at 5°C.
-
Stir the reaction mixture at 5°C for 1 hour.
-
Remove the ice bath and allow the mixture to warm to room temperature, then continue stirring for 18 hours.
-
Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from aqueous ethanol.[1]
Protocol 2: Synthesis using Amberlyst-15 (Solvent-Free)
-
In a round-bottom flask, mix 1 mmol of resorcinol, 1.1 mmol of ethyl acetoacetate, and 0.2 g of Amberlyst-15.
-
Heat the mixture in an oil bath at 110°C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 100 minutes.
-
After completion, cool the reaction mixture and filter to remove the Amberlyst-15 catalyst.
-
Dissolve the crude product in hot methanol and filter if necessary.
-
Evaporate the solvent and recrystallize the solid product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[6]
Visualizing Reaction Pathways
To better understand the formation of the desired product and the main by-products, the following reaction pathway diagrams are provided.
Caption: The Pechmann condensation pathway to 7-hydroxy-4-methylcoumarin.
Caption: Competing Pechmann and Simonis pathways.
Caption: Self-condensation of ethyl acetoacetate by-product pathway.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Simonis Chromone Cyclization [drugfuture.com]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin - Google Patents [patents.google.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. old.rrjournals.com [old.rrjournals.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purifying Coumarin Analogues with Column Chromatography
Welcome to the technical support center for the purification of coumarin analogues using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of coumarin analogues.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Co-elution of Impurities | The polarity of the mobile phase is not optimized for the specific coumarin analogue and its impurities.[1] | 1. Optimize Mobile Phase: Adjust the polarity of the eluent. A gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone), can significantly improve separation.[1] 2. Change Adsorbent: If silica gel does not provide adequate separation, consider using alumina (neutral or acidic).[1][2] 3. Alternative Techniques: For very difficult separations, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) may be necessary.[1] |
| Product Elutes Too Quickly (Low Retention) | The mobile phase is too polar for the compound, causing it to travel with the solvent front. | 1. Decrease Mobile Phase Polarity: Start with a less polar solvent system. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| Product Does Not Elute from the Column | The mobile phase is not polar enough to move the compound.[3] The compound may have decomposed on the silica gel.[3][4] | 1. Increase Mobile Phase Polarity: Gradually increase the concentration of the polar solvent in your mobile phase. If using 100% of a non-polar solvent, introduce a polar modifier. For very polar coumarins, consider using a more polar mobile phase like chloroform/methanol.[5] 2. Check Compound Stability: Test the stability of your coumarin analogue on a small amount of silica gel using a 2D TLC analysis before performing column chromatography.[3] |
| Product Appears as an Oil / Fails to Crystallize | Presence of impurities inhibiting crystal lattice formation.[1] The product may have a low melting point.[1] | 1. Further Purification: Subject the oily product to another round of column chromatography to remove residual impurities.[1] 2. Trituration: Stir or sonicate the oil with a small amount of a non-solvent in which the desired product is sparingly soluble, but the impurities are soluble. This can induce crystallization.[1] 3. Seeding: Introduce a seed crystal of the pure coumarin to a supersaturated solution to initiate crystallization.[1] |
| Low Recovery of the Product | The chosen recrystallization solvent has too high a solubility for the coumarin, even at low temperatures.[1] The compound may be partially soluble in the initial non-polar mobile phase. | 1. Optimize Recrystallization Solvent: Experiment with different solvent mixtures to find one where the coumarin has high solubility at elevated temperatures and low solubility at room temperature or below.[1] 2. Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.[1] |
| Fluorescence Quenching or Altered Spectroscopic Data | The presence of residual acidic or basic impurities can interfere with the spectroscopic properties of the coumarin.[1] | 1. Neutralization and Repurification: Ensure all acidic or basic reagents from the synthesis and workup are thoroughly removed. This can be achieved by washing the organic extract with water until the aqueous layer is neutral. Further purification by recrystallization or chromatography may be required.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying coumarin analogues?
A1: Silica gel is the most widely used stationary phase for the column chromatography of coumarins due to its versatility and effectiveness in separating compounds of varying polarities.[2][6] Alumina can also be used as an alternative.[1][2]
Q2: How do I choose the right mobile phase for my coumarin analogue?
A2: The choice of mobile phase depends on the polarity of your specific coumarin derivative. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[7] The optimal ratio can be determined by running analytical TLC plates with different solvent systems. The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4.
Q3: What is gradient elution and why is it useful for purifying coumarins?
A3: Gradient elution involves gradually increasing the polarity of the mobile phase during the chromatography run.[6] This technique is particularly useful for separating complex mixtures containing compounds with a wide range of polarities, which is often the case in the synthesis of coumarin analogues. It allows for the efficient elution of both non-polar and polar compounds from the column.[1]
Q4: My coumarin analogue is very polar and doesn't move on the TLC plate with standard solvent systems. What should I do?
A4: For very polar coumarins, you will need to use a more polar mobile phase. Consider solvent systems containing dichloromethane, chloroform, or methanol.[5] In some cases, reverse-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, might be a more suitable approach.
Q5: How can I monitor the separation of my coumarin analogue during column chromatography?
A5: Coumarins are often fluorescent under UV light. You can monitor the progress of the separation by collecting fractions and spotting them on a TLC plate.[1] The spots corresponding to your coumarin analogue can then be visualized under a UV lamp.
Experimental Protocols
General Protocol for Column Chromatography of Coumarin Analogues
This protocol outlines a general procedure for the purification of a crude coumarin product using silica gel column chromatography.
1. Preparation of the Column:
- Select an appropriate size glass column based on the amount of crude product.
- Plug the bottom of the column with a small piece of cotton or glass wool.[8]
- Add a thin layer of sand over the plug.[8]
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[9]
- Pour the slurry into the column and allow the silica gel to pack evenly, tapping the column gently to remove air bubbles.[8]
- Add another layer of sand on top of the packed silica gel.[1]
2. Sample Loading:
- Wet Loading: Dissolve the crude coumarin sample in a minimal amount of the initial mobile phase or a slightly more polar solvent.[10] Carefully add the solution to the top of the column using a pipette.[10]
- Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[10] Carefully add this powder to the top of the column.[6]
3. Elution:
- Start eluting the column with a non-polar mobile phase (e.g., 100% hexane).[1]
- If using a gradient, gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations.[1] A typical gradient might start from 0% and go up to 50% ethyl acetate in hexane.[1]
4. Fraction Collection and Analysis:
- Collect the eluent in a series of fractions (e.g., in test tubes).
- Monitor the composition of each fraction by TLC, visualizing the spots under UV light.[1]
- Combine the fractions that contain the pure desired coumarin.
- Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified coumarin analogue.
Visualization
Caption: Workflow for purifying coumarin analogues via column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Analysis of 3-Benzyl-7-Hydroxy-4-Methylcoumarin as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anticancer potential of 3-benzyl-7-hydroxy-4-methylcoumarin against other established anticancer agents. By presenting quantitative data, detailed experimental methodologies, and visual representations of molecular pathways, this document aims to facilitate an objective evaluation of this novel coumarin derivative for its potential role in oncology drug development.
Comparative Efficacy: In Vitro Cytotoxicity
The in vitro cytotoxic activity of 3-benzyl-7-hydroxy-4-methylcoumarin and other coumarin derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for various coumarin derivatives, including those with structural similarities to 3-benzyl-7-hydroxy-4-methylcoumarin, in comparison to the standard chemotherapeutic drug, Doxorubicin.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin Derivatives | |||
| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | MCF-7 | 0.001 | [1] |
| A 3-benzyl coumarin derivative | A549 | Data not specified | [2] |
| 7-Hydroxy-4-methylcoumarin (Umbrelliferone) | MDA-MB-231 | 15.56 | [3] |
| MCF-7 | 10.31 | [3] | |
| 7,8-Dihydroxy-4-methylcoumarin (DHMC) | A549 | Data not specified | [4] |
| Standard Anticancer Agent | |||
| Doxorubicin | MCF-7 | ~0.5 - 2.0 | [5][6][7] |
| A549 | Data not specified |
Note: The IC50 values can vary depending on the experimental conditions, such as cell line, exposure time, and assay method. The data presented here is for comparative purposes.
Mechanisms of Action: A Multi-Faceted Approach to Cancer Cell Death
Coumarin derivatives, including 3-benzyl-7-hydroxy-4-methylcoumarin, exert their anticancer effects through a variety of mechanisms that disrupt cancer cell proliferation and survival. These mechanisms often involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle at critical checkpoints.
Induction of Apoptosis
Studies on related coumarin compounds suggest that 3-benzyl-7-hydroxy-4-methylcoumarin likely induces apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by:
-
Disruption of Mitochondrial Membrane Potential: Leading to the release of pro-apoptotic factors.
-
Activation of Caspases: Triggering a cascade of these protease enzymes (e.g., Caspase-9 and Caspase-3) that execute the apoptotic process.[8][9]
-
Modulation of Bcl-2 Family Proteins: Altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Cell Cycle Arrest
Coumarin and its derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. Specifically, 7-hydroxycoumarin has been observed to induce G1 phase arrest in lung carcinoma cell lines.[10][11] This arrest is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.
Signaling Pathways
The anticancer activity of coumarin derivatives is often linked to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. A novel hybrid of a 3-benzyl coumarin derivative has been shown to inhibit the expression of mTOR and the phosphorylation of both mTOR and Akt in non-small-cell lung cancer cells.[8][9] By inhibiting this pathway, 3-benzyl-7-hydroxy-4-methylcoumarin can effectively suppress tumor growth.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-benzyl-7-hydroxy-4-methylcoumarin.
ERK/MAPK Pathway
The ERK/MAPK pathway is another critical signaling route that regulates cell proliferation, differentiation, and survival. Studies on 7,8-dihydroxy-4-methylcoumarin have shown that it can induce apoptosis in human lung adenocarcinoma cells through the partial inhibition of ERK/MAPK signaling.[4]
Caption: ERK/MAPK signaling pathway and the potential pro-apoptotic effect of 3-benzyl-7-hydroxy-4-methylcoumarin via ERK inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for key assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Experimental workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 3-benzyl-7-hydroxy-4-methylcoumarin or the comparative agent for 48-72 hours. Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.
Annexin V-FITC/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[13][14]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[14][15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Workflow:
Caption: Experimental workflow for cell cycle analysis using propidium iodide staining.
Protocol:
-
Cell Treatment: Treat cells with the compound for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[17]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a solution containing propidium iodide and RNase A.[18]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[19]
Conclusion
The available data on coumarin derivatives, particularly those with 3-benzyl and 7-hydroxy-4-methyl substitutions, indicate a promising potential for 3-benzyl-7-hydroxy-4-methylcoumarin as an anticancer agent. Its mode of action appears to be multifactorial, involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as PI3K/Akt/mTOR and ERK/MAPK. The provided experimental protocols offer a standardized framework for further investigation and direct comparative studies against established chemotherapeutic drugs. Future research should focus on in vivo efficacy, pharmacokinetic profiling, and detailed mechanistic studies to fully elucidate the therapeutic potential of this compound.
References
- 1. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparison study between doxorubicin and curcumin co-administration and co-loading in a smart niosomal formulation for MCF-7 breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmaceutical and Biomedical Differences between Micellar Doxorubicin (NK911) and Liposomal Doxorubicin (Doxil) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 9. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis and cell cycle disturbances induced by coumarin and 7-hydroxycoumarin on human lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. static.igem.org [static.igem.org]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. corefacilities.iss.it [corefacilities.iss.it]
- 19. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
A Comparative Guide to the Anti-inflammatory Potential of 3-benzyl-7-hydroxy-4-methylcoumarin and Related Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of 3-benzyl-7-hydroxy-4-methylcoumarin and other notable coumarin derivatives. Due to the limited direct experimental data on 3-benzyl-7-hydroxy-4-methylcoumarin, this guide focuses on the well-documented anti-inflammatory properties of structurally related 4-methylcoumarin compounds. The information presented herein is intended to serve as a valuable resource for researchers investigating novel anti-inflammatory agents.
Coumarins, a class of naturally occurring benzopyrone derivatives, are recognized for their diverse pharmacological activities, including significant anti-inflammatory and antioxidant properties.[1] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.
Comparative Analysis of Anti-inflammatory Activity
Table 1: In Vitro Anti-inflammatory Activity of 4-Methylcoumarin Derivatives
| Compound | Assay | Cell Line | Stimulant | Measured Parameter | IC50 / Inhibition | Reference |
| 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DHEMC) | Nitric Oxide (NO) Production | Primary rat microglia | LPS | NO | Significant inhibition at 100 µM | [2] |
| 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DAEMC) | Nitric Oxide (NO) Production | Primary rat microglia | LPS | NO | Significant inhibition at 50 µM and 100 µM | [2] |
| 7,8-dihydroxy-4-methylcoumarin (DHMC) | Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO | Dose-dependent downregulation | [3] |
| 8-acetoxy-4-methylcoumarin (8AMC) | Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO | Dose-dependent downregulation (most effective) | [3] |
| 7,8-diacetoxy-4-methylcoumarin (DAMC) | Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO | Dose-dependent downregulation | [3] |
| Coumarin-o-chlorobenzylamide (2a) | COX-2 Inhibition | In vitro enzyme assay | - | COX-2 activity | IC50 = 49.54µM | [4] |
Table 2: In Vivo Anti-inflammatory Activity of 4-Methylcoumarin Derivatives
| Compound | Animal Model | Assay | Administration Route | Dose | % Inhibition of Edema | Reference |
| 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin (Compound 4) | Rat | Carrageenan-induced paw edema | Not specified | Not specified | 44.05% (at 3h) | [5] |
| 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin (Compound 8) | Rat | Carrageenan-induced paw edema | Not specified | Not specified | 38.10% (at 3h) | [5] |
| 7-hydroxy-4-methylcoumarin derivative (Compound 4d) | Rat | Carrageenan-induced paw edema | Not specified | Not specified | 86.98% | [6] |
| Indomethacin (Reference Drug) | Rat | Carrageenan-induced paw edema | Not specified | Not specified | ~30-40% (at 3h) | [5] |
Key Signaling Pathways in Coumarin-Mediated Anti-inflammation
The anti-inflammatory effects of coumarin derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[7][8]
Caption: Simplified NF-κB signaling pathway and points of inhibition by coumarin derivatives.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the evaluation of novel coumarin derivatives.
In Vitro Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a standard method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Experimental workflow for the LPS-induced nitric oxide production assay.
Detailed Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.[9]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
Stimulation: After a pre-incubation period with the test compounds, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[9]
-
Incubation: The plates are incubated for an additional 24 hours.[9]
-
Griess Assay: To measure nitric oxide production, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[9]
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.[9] The quantity of nitrite is determined from a sodium nitrite standard curve.[9]
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation to evaluate the in vivo anti-inflammatory activity of pharmacological agents.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Detailed Protocol:
-
Animals: Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization and Fasting: Animals are acclimatized to the laboratory conditions and are usually fasted overnight before the experiment.
-
Compound Administration: Test compounds, a reference drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.
-
Edema Induction: A 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[10]
-
Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection using a plethysmometer.[11]
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the vehicle control group.
Conclusion
While direct experimental validation of the anti-inflammatory effects of 3-benzyl-7-hydroxy-4-methylcoumarin is pending, the available data on structurally similar 4-methylcoumarin derivatives strongly suggest its potential as a promising anti-inflammatory agent. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this and other novel coumarin compounds. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by 3-benzyl-7-hydroxy-4-methylcoumarin to fully characterize its anti-inflammatory profile.
References
- 1. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 7-hydroxy-4-methylcoumarin derivatives. [wisdomlib.org]
- 7. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of JNK/STAT3/NF-KB pathway-mediated migration and clonal formation of lung adenocarcinoma A549 cells by daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. inotiv.com [inotiv.com]
The Antioxidant Potential of Coumarin Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Coumarins, a class of naturally occurring phenolic compounds, have garnered significant interest in the scientific community for their diverse biological activities, including their potential as antioxidants. The specific arrangement of functional groups on the coumarin scaffold can dramatically influence their ability to scavenge free radicals and mitigate oxidative stress. This guide provides a comparative analysis of the antioxidant activity of different coumarin isomers, supported by experimental data and detailed methodologies, to aid in the development of novel therapeutic agents.
Structure-Activity Relationship: The Hydroxyl Advantage
The antioxidant capacity of coumarins is intrinsically linked to their molecular structure, particularly the number and position of hydroxyl (-OH) groups on the benzopyrone ring. Studies have consistently shown that the presence of hydroxyl groups is a prerequisite for significant antioxidant activity.[1] Derivatives lacking these functional groups exhibit minimal to no radical scavenging capabilities.
The positioning of these hydroxyl groups is also critical. Coumarins bearing a catechol (ortho-dihydroxy) moiety, such as those with hydroxyl groups at the C7 and C8 positions, often demonstrate the most potent antioxidant effects.[1][2] This enhanced activity is attributed to the ability of the catechol group to readily donate a hydrogen atom and stabilize the resulting phenoxyl radical through resonance. For instance, 7,8-dihydroxy-4-methylcoumarin and esculetin (6,7-dihydroxycoumarin) are consistently reported as highly effective antioxidants.[1][2]
Quantitative Comparison of Antioxidant Activity
To provide a clear comparison, the following table summarizes the 50% inhibitory concentration (IC50) values for various coumarin isomers from different antioxidant assays. A lower IC50 value indicates a higher antioxidant potency.
| Coumarin Derivative | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 7,8-dihydroxy-4-methylcoumarin | DPPH | 64.27 | Trolox | 93.19 |
| Esculetin (6,7-dihydroxycoumarin) | DPPH | - | - | - |
| 5-carboxy-7,8-dihydroxy-4-methylcoumarin | DPPH | - | - | - |
| 7-hydroxycoumarin | Peroxide Scavenging | 7029 mg/L | Coumarin | 24,902 mg/L |
| 4-hydroxycoumarin | Peroxide Scavenging | - | - | - |
| Coumarin-tyrosine hybrid | DPPH | 31.45 µg/mL | Ascorbic Acid | 20.53 µg/mL |
| Coumarin-serine hybrid | DPPH | 28.23 µg/mL | Ascorbic Acid | 20.53 µg/mL |
| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH | - | Ascorbic Acid | - |
| N-(4,7-dioxo-2-phenyl-1,3-oxepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH | - | Ascorbic Acid | - |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for the most common assays used to evaluate the antioxidant activity of coumarin isomers.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[3]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark at a low temperature (-20°C).[3] Before use, the stock solution is diluted with methanol to achieve an absorbance of approximately 1.0 ± 0.1 at 517 nm.[3]
-
Sample Preparation: The coumarin derivatives and a positive control (e.g., ascorbic acid or Trolox) are dissolved in a suitable solvent (typically methanol) to prepare stock solutions, from which serial dilutions are made to obtain a range of concentrations.[3][4]
-
Assay Procedure: In a 96-well plate or test tubes, a small volume of the sample solution (e.g., 20 µL) is mixed with the DPPH working solution (e.g., 100 µL).[3] A control containing only the solvent and DPPH solution is also prepared.[4]
-
Incubation and Measurement: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4][5] The absorbance is then measured at 517 nm using a spectrophotometer.[6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[3][4] % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[3]
-
Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[3][7] This mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[3][7]
-
Working Solution Preparation: Before the assay, the ABTS•+ stock solution is diluted with a suitable solvent (e.g., methanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[3][7]
-
Sample Preparation: Similar to the DPPH assay, stock solutions of the coumarin isomers and a positive control (e.g., Trolox) are prepared and serially diluted.
-
Assay Procedure: A small volume of the sample solution (e.g., 30 µL) is added to the diluted ABTS•+ working solution (e.g., 1.2 mL).[3]
-
Incubation and Measurement: The reaction mixture is incubated for a specific time (e.g., 6 minutes), and the absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated using a formula similar to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8]
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.[9]
-
Sample Preparation: Test compounds and a standard (e.g., FeSO₄·7H₂O) are prepared in a suitable solvent.[9]
-
Assay Procedure: The FRAP reagent is warmed to 37°C. A small volume of the sample is added to the FRAP reagent.[9]
-
Incubation and Measurement: The mixture is incubated at 37°C for a specified time (e.g., 10 minutes).[9] The absorbance of the resulting blue-colored complex is measured at 593 nm.[9]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺.
Visualizing the Process
To better understand the experimental workflow and the structural basis of antioxidant activity, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Antioxidant Capacity of Synthesized Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
- 5. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antioxidant Activity of New Coumarin Derivatives | MDPI [mdpi.com]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. jmp.ir [jmp.ir]
Synergistic Potential of Coumarin Derivatives in Combination Therapy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape is continually evolving, with a growing emphasis on combination therapies to enhance efficacy and overcome resistance. Coumarin derivatives, a class of compounds with diverse biological activities, have garnered significant interest for their potential synergistic effects with established drugs. This guide provides a comparative analysis of the synergistic and potent inhibitory activities of specific coumarin derivatives in anticancer and antimicrobial applications, supported by experimental data and detailed methodologies.
-
Anticancer Application: The potent inhibitory effect of 3-benzyl-4-methylcoumarin-7-O-sulfamate on steroid sulfatase (STS), a key enzyme in hormone-dependent breast cancer.
-
Antimicrobial Application: The synergistic antibacterial activity of coumarins isolated from Zanthoxylum nitidum in combination with conventional antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA).
Anticancer Potential: Potent Inhibition of Steroid Sulfatase
The compound 3-benzyl-4-methylcoumarin-7-O-sulfamate has demonstrated significant inhibitory activity against steroid sulfatase (STS), an enzyme implicated in the progression of hormone-dependent breast cancer. STS converts inactive steroid sulfates to their active forms, which can stimulate tumor growth. Inhibition of STS is a promising therapeutic strategy for this type of cancer.[1][2][3]
Quantitative Data: STS Inhibition
The inhibitory potency of 3-benzyl-4-methylcoumarin-7-O-sulfamate was evaluated in both isolated enzyme and whole-cell assays, with the data presented below in comparison to a parent compound, 4-methylcoumarin-7-O-sulfamate.
| Compound | Assay Type | Target | IC50 Value | Reference |
| 3-benzyl-4-methylcoumarin-7-O-sulfamate | Placental Microsomes | Steroid Sulfatase (STS) | 32 nM | [1] |
| Intact MCF-7 Cells | Steroid Sulfatase (STS) | 1 nM | [1][4] | |
| 4-methylcoumarin-7-O-sulfamate (Parent Compound) | Intact MCF-7 Cells | Steroid Sulfatase (STS) | ~100-500 times less potent | [1] |
Experimental Protocol: Steroid Sulfatase (STS) Inhibition Assay in MCF-7 Cells
This protocol outlines the key steps for assessing the inhibitory effect of a test compound on STS activity in a whole-cell model using the MCF-7 breast cancer cell line.
1. Cell Culture and Maintenance:
- MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]
2. Assay Preparation:
- Seed MCF-7 cells in 96-well plates at a suitable density and allow them to adhere overnight.
- Prepare serial dilutions of the test compound (e.g., 3-benzyl-4-methylcoumarin-7-O-sulfamate) in the appropriate vehicle (e.g., DMSO) and then in the culture medium.
3. Treatment and Incubation:
- Remove the culture medium from the wells and add the medium containing the different concentrations of the test compound.
- Incubate the cells for a predetermined period (e.g., 24 hours) to allow for enzyme inhibition.
4. STS Activity Measurement:
- After incubation, replace the medium with a fresh medium containing a known concentration of a substrate for STS, such as estrone-3-sulfate (E1S).
- Incubate for a specific duration to allow the conversion of E1S to estrone (E1).
- Collect the supernatant and quantify the amount of E1 produced using a suitable method, such as radioimmunoassay (RIA) or a fluorescence-based assay.
5. Data Analysis:
- Calculate the percentage of STS inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of STS activity, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
Caption: Mechanism of STS inhibition in hormone-dependent breast cancer.
Caption: Experimental workflow for the STS inhibition assay.
Antimicrobial Synergy: Combating MRSA
Certain coumarins isolated from the plant Zanthoxylum nitidum have demonstrated synergistic antibacterial activity when combined with conventional antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant public health threat. This synergy can potentially restore the efficacy of antibiotics to which MRSA has developed resistance.[6][7]
Quantitative Data: Antimicrobial Synergy
The synergistic effect is quantified using the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 indicates synergy. The checkerboard microdilution method was employed to determine these values.
| Coumarin from Z. nitidum | Antibiotic | MRSA Strains Showing Synergy | FICI Range |
| Isopimpinellin | Minocycline | Multiple | 0.187 - 1.125 |
| Phellopterin | Chloramphenicol | Multiple | 0.187 - 1.125 |
| Gomphrenol | Gentamicin | Multiple | 0.187 - 1.125 |
Note: The study evaluated several coumarins and antibiotics, with the above combinations showing the best synergistic effects.[6]
Experimental Protocol: Checkerboard Microdilution Assay
This protocol describes the checkerboard method for assessing the synergistic antimicrobial activity of a coumarin derivative in combination with an antibiotic.
1. Inoculum Preparation:
- From a fresh culture (18-24 hours) of the MRSA test strain, suspend several colonies in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]
- Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Drug Dilution Plate Setup:
- Prepare two-fold serial dilutions of the coumarin derivative and the antibiotic in a 96-well microtiter plate.
- The coumarin is diluted horizontally, and the antibiotic is diluted vertically, creating a matrix of different concentration combinations.
- Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).
- A growth control well (inoculum only) and a sterility control well (broth only) should also be included.[8][9]
3. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the standardized MRSA inoculum.
- Incubate the plate at 35-37°C for 16-20 hours.[8]
4. Reading Results:
- After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of an agent (alone or in combination) that completely inhibits visible growth.
5. Data Analysis (FIC Index Calculation):
- The Fractional Inhibitory Concentration (FIC) is calculated for each agent in the combination:
- FIC of Coumarin = (MIC of Coumarin in combination) / (MIC of Coumarin alone)
- FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
- The FIC Index (FICI) is the sum of the individual FICs:
- FICI = FIC of Coumarin + FIC of Antibiotic
- The interaction is interpreted as follows:
- Synergy: FICI ≤ 0.5
- Additive/Indifference: 0.5 < FICI ≤ 4
- Antagonism: FICI > 4[9][10]
Experimental Workflow Visualization
Caption: Workflow for the checkerboard microdilution assay.
Conclusion
While research on the specific synergistic effects of 3-benzyl-7-hydroxy-4-methylcoumarin is needed, the broader class of coumarin derivatives demonstrates significant potential for enhancing therapeutic outcomes in both oncology and infectious diseases. The potent STS inhibitory activity of 3-benzyl-4-methylcoumarin-7-O-sulfamate highlights a promising avenue for the development of novel anticancer agents. Furthermore, the demonstrated synergy between natural coumarins and existing antibiotics against resistant bacteria like MRSA underscores the value of exploring coumarin-based combination therapies to address the challenge of antimicrobial resistance. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of coumarin derivatives as valuable components of future therapeutic strategies.
References
- 1. C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 3-benzylaminocoumarin-7-O-sulfamate derivatives as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synergism of coumarins from the Chinese drug Zanthoxylum nitidum with antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemical and anti-MRSA constituents of Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Analysis of 3-Benzyl-7-Hydroxy-4-Methylcoumarin's In Vivo Efficacy Against Standard Cancer Therapies
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a detailed comparison of the in vivo anticancer potential of a synthetic coumarin derivative, 3-benzyl-7-hydroxy-4-methylcoumarin, against established standard treatments, namely 5-Fluorouracil (5-FU) and Cisplatin. The focus of this analysis is the widely recognized 7,12-dimethylbenz[a]anthracene (DMBA)-induced skin papilloma model in mice, a well-established paradigm for studying cutaneous carcinogenesis.
Comparative Efficacy in a Murine Skin Cancer Model
The in vivo anticancer activity of 7-hydroxy-4-methylcoumarin, a closely related precursor to the topic compound, has demonstrated significant promise. In a study utilizing the DMBA-induced skin cancer model in mice, oral administration of this coumarin derivative led to a notable reduction in the growth of papillomas[1][2]. While specific quantitative data for the 3-benzyl derivative is still emerging, the foundational 7-hydroxy-4-methylcoumarin structure has shown considerable biological activity.
For a comprehensive comparison, the efficacy of standard chemotherapeutic agents, 5-Fluorouracil (5-FU) and Cisplatin, has been evaluated in similar preclinical models. Topical application of 5-FU has been shown to decrease the cumulative number of papillomas in a DMBA/croton oil-induced skin carcinogenesis model[3]. Similarly, Cisplatin has been investigated in the context of DMBA-induced skin tumors, where it has been shown to influence the progression of papillomas to carcinomas[4].
Table 1: Comparative In Vivo Efficacy Data
| Treatment Group | Dosage and Administration | Tumor Incidence | Mean Number of Tumors per Mouse | Tumor Volume Reduction (%) | Reference |
| Control (Vehicle) | Acetone (topical) | 100% | 7-8 | - | [4] |
| 7-Hydroxy-4-Methylcoumarin | Oral administration | Reduced | Appreciable reduction in growth | Not specified | [1][2] |
| 5-Fluorouracil (5% cream) | Topical application | Not specified | Significant decrease (p<0.05) | Not specified | [3] |
| Cisplatin | 100 µg, weekly intraperitoneal injections | Not specified | - | Not specified (enhanced conversion) | [4] |
Note: Direct comparative studies with 3-benzyl-7-hydroxy-4-methylcoumarin are limited. The data for 7-hydroxy-4-methylcoumarin is qualitative, indicating a need for further quantitative research.
Mechanism of Action: A Focus on Apoptosis
The anticancer activity of 7-hydroxy-4-methylcoumarin is primarily attributed to its ability to induce apoptosis in cancer cells. The signaling pathway involves the modulation of key regulatory proteins. The compound has been observed to down-regulate the expression of anti-apoptotic proteins such as Bcl-2 and up-regulate pro-apoptotic proteins like Bax, Bad, Cytochrome c, Apaf-1, Caspase-9, and Caspase-3[1][2]. This cascade ultimately leads to programmed cell death in neoplastic cells.
Standard chemotherapeutics like 5-FU and Cisplatin also induce apoptosis, albeit through different primary mechanisms. 5-FU, a pyrimidine analog, interferes with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. Cisplatin forms DNA adducts, which trigger DNA damage responses and subsequently activate apoptotic pathways.
Diagram 1: Intrinsic Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway activated by 7-hydroxy-4-methylcoumarin.
Experimental Protocols
A generalized workflow for evaluating the in vivo efficacy of anticancer agents in a chemically-induced skin cancer model is outlined below. Specific protocols for each compound are detailed subsequently.
Diagram 2: General Experimental Workflow for In Vivo Anticancer Efficacy
Caption: A typical workflow for in vivo anticancer drug efficacy studies.
7,12-Dimethylbenz[a]anthracene (DMBA)-Induced Skin Carcinogenesis Model
-
Animal Model: Swiss albino mice are typically used.
-
Tumor Initiation: A single topical application of DMBA (in acetone) is administered to the shaved dorsal skin of the mice.
-
Tumor Promotion: After a period of about two weeks, tumor promotion is initiated by repeated topical applications of a promoting agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) or croton oil, typically twice a week for several weeks[3][4]. Papillomas are expected to appear within 10-20 weeks[5].
Treatment Protocols
-
7-Hydroxy-4-Methylcoumarin:
-
Administration: The compound is administered orally. One described method involves incorporating the drug into artificially sweetened and flavored jelly, which is voluntarily consumed by the mice[6].
-
-
5-Fluorouracil (5-FU):
-
Cisplatin:
-
Administration: Cisplatin is administered via intraperitoneal (i.p.) injection.
-
Dosage and Frequency: A common protocol involves weekly injections. In one study, mice received 10 weekly injections of 100 micrograms of cisplatin[4]. Another protocol for cisplatin-induced neurotoxicity in mice uses daily intraperitoneal injections of 2.3 mg/kg for 5 days, followed by a 5-day recovery period, repeated for two cycles[9].
-
Conclusion
The available evidence suggests that 3-benzyl-7-hydroxy-4-methylcoumarin and its parent compounds hold potential as anticancer agents, operating through the induction of apoptosis. While direct, quantitative comparative in vivo data against standard treatments like 5-FU and Cisplatin in a standardized skin cancer model is still needed, the initial findings are encouraging. The detailed experimental protocols provided herein offer a framework for conducting such comparative efficacy studies. Further research is warranted to fully elucidate the therapeutic potential of this coumarin derivative and to establish its position relative to current standard-of-care therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Enhanced malignant conversion of benign mouse skin tumors by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumour activity of coumarin and 7-hydroxycoumarin against 7, 12-dimethylbenz[a]anthracene-induced rat mammary carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. monarchderm.com [monarchderm.com]
- 9. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Novel Coumarin Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of recently synthesized coumarin derivatives. This document summarizes key experimental data, details the methodologies employed, and visualizes the associated signaling pathways to facilitate informed decisions in drug discovery and development.
Coumarin and its derivatives have long been recognized for their diverse pharmacological properties, with anti-inflammatory activity being a key area of investigation. This guide focuses on a comparative analysis of three promising coumarin derivatives, highlighting their efficacy in both in vitro and in vivo models of inflammation. The compounds under review are N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide and two derivatives from the 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one series, which have demonstrated significant anti-inflammatory potential.
Performance Comparison of Anti-Inflammatory Coumarin Derivatives
The anti-inflammatory efficacy of the selected coumarin derivatives has been evaluated using well-established experimental models. The data presented below summarizes their performance in inhibiting key inflammatory markers and processes.
| Compound ID | Compound Name | Experimental Model | Key Parameter | Result | Reference |
| A | N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide | LPS-stimulated RAW 264.7 macrophages | Inhibition of IL-6 release | Potent Inhibition | [1] |
| LPS-stimulated RAW 264.7 macrophages | Inhibition of TNF-α release | Potent Inhibition | [1] | ||
| B | 6-(4-nitrobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one | Carrageenan-induced rat paw edema | Edema Inhibition (at 3h) | 44.05% | [2] |
| C | 6-(3-hydroxy-4-methoxybenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one | Carrageenan-induced rat paw edema | Edema Inhibition (at 3h) | 38.10% | [2] |
| Reference | Indomethacin | Carrageenan-induced rat paw edema | Edema Inhibition (at 3h) | ~30-35% | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this comparison guide.
Synthesis of Coumarin Derivatives
a) General Procedure for N-(substituted-benzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (Compound A)
A mixture of 7-hydroxycoumarin, a substituted benzylamine, and a suitable base (e.g., triethylamine) in a polar aprotic solvent like dimethylformamide (DMF) is stirred at room temperature. To this mixture, 2-chloroacetamide is added, and the reaction is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed, and recrystallized from a suitable solvent to yield the final product.
b) General Procedure for 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones (Compounds B and C)
These compounds are synthesized from 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one. The starting material is reacted with a substituted benzaldehyde in the presence of a reducing agent, such as sodium borohydride, in a suitable solvent like methanol. The reaction mixture is stirred at room temperature and monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography to obtain the desired product.[2]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This model is used to assess the acute anti-inflammatory activity of the compounds.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Procedure:
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally at a specific dose. The control group receives only the vehicle, and the standard group receives a reference drug like indomethacin.
-
After a predetermined time (e.g., 1 hour) following the administration of the test compounds, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[3][4]
-
The paw volume is measured again at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[4]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Anti-Inflammatory Activity: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
This assay evaluates the ability of the compounds to inhibit the production of pro-inflammatory cytokines.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[2]
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds, and the cells are pre-incubated for a specific duration (e.g., 1 hour).
-
Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response, and the cells are incubated for another 24 hours.[5]
-
After incubation, the cell culture supernatants are collected.
-
-
Cytokine Measurement: The concentrations of IL-6 and TNF-α in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.[6]
Western Blot Analysis of NF-κB Signaling Pathway
This technique is used to investigate the molecular mechanism of the anti-inflammatory action of the compounds.
-
Protein Extraction: RAW 264.7 cells are treated with the test compounds and/or LPS as described above. After treatment, the cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein or to separate cytoplasmic and nuclear fractions.
-
Procedure:
-
Protein concentrations are determined using a protein assay kit (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p65, IκBα, and a loading control like β-actin) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in the anti-inflammatory action of these coumarin derivatives and a general workflow for their experimental evaluation.
References
- 1. inotiv.com [inotiv.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Spectral Properties of Substituted Coumarins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral properties of various substituted coumarins, offering insights for their application as fluorescent probes, laser dyes, and photosensitizers. The photophysical characteristics of coumarins are highly sensitive to their substitution pattern and the surrounding solvent environment, making them a versatile scaffold for the development of tailored optical materials. This document summarizes key quantitative data in a structured format, outlines the experimental methodologies for spectral analysis, and visualizes the general workflow for characterization.
Data Presentation: Spectral Properties of Substituted Coumarins
The following table summarizes key spectral properties for a selection of substituted coumarins. This data, compiled from various scientific sources, includes the absorption maximum (λabs), molar extinction coefficient (ε), emission maximum (λem), Stokes shift, and fluorescence quantum yield (Φf). These parameters are critical for evaluating the suitability of a particular coumarin derivative for specific applications. The influence of the solvent on these properties is also highlighted.
| Compound | Substituent(s) | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Stokes Shift (nm) | Φf |
| Coumarin | Unsubstituted | Ethanol | 311 | 9,800 | 378 | 67 | 0.003[1] |
| 7-Hydroxycoumarin | 7-OH | Ethanol | 324 | 19,000 | 454 | 130 | 0.73[1] |
| 7-Methoxycoumarin | 7-OCH3 | Ethanol | 323 | 20,000 | 390 | 67 | 0.58[1] |
| 7-Aminocoumarin | 7-NH2 | Ethanol | 352 | 21,000 | 450 | 98 | 0.73[1] |
| 7-(Diethylamino)coumarin | 7-N(C2H5)2 | Ethanol | 373 | - | 472 | 99 | 0.51 |
| Coumarin 152 | 7-NH2, 4-CF3 | Hexane | 355 | - | 390 | 35 | - |
| Coumarin 152 | 7-NH2, 4-CF3 | Acetonitrile | 392 | - | 510 | 118 | - |
| Coumarin 481 | 7-N(CH3)2, 4-CF3 | Cyclohexane | 368 | - | 412 | 44 | - |
| Coumarin 481 | 7-N(CH3)2, 4-CF3 | Acetonitrile | 409 | - | 508 | 99 | - |
| Coumarin 30 | 7-N(C2H5)2, 4-CH3 | Dioxane | 404 | - | 468 | 64 | 0.63 |
| Coumarin 30 | 7-N(C2H5)2, 4-CH3 | Acetonitrile | 419 | - | 508 | 89 | 0.23 |
Note: The molar extinction coefficient (ε) and fluorescence quantum yield (Φf) are not always reported in the literature for all compounds under all conditions.
The Influence of Substituents on Spectral Properties
The electronic nature and position of substituents on the coumarin ring significantly influence its spectral properties.
-
Electron-donating groups (EDGs) , such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups, at the 7-position generally lead to a bathochromic (red) shift in both the absorption and emission spectra.[2] These groups increase the electron density of the π-system, resulting in a smaller energy gap between the ground and excited states. EDGs at the 7-position are also known to enhance fluorescence intensity.[3][4]
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, can also cause a red shift, particularly when placed at the 3-position in conjunction with an EDG at the 7-position, creating a "push-pull" system.[5] This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism in many fluorescent probes.
-
Solvent Effects (Solvatochromism) : The polarity of the solvent can significantly alter the spectral properties of coumarins, a phenomenon known as solvatochromism.[6][7] In polar solvents, coumarin derivatives with ICT character often exhibit a larger Stokes shift and a red-shifted emission spectrum compared to nonpolar solvents. This is due to the stabilization of the more polar excited state by the polar solvent molecules.
Experimental Protocols
The characterization of the spectral properties of substituted coumarins typically involves the following key experiments:
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε).
Methodology:
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
-
Sample Preparation: Solutions of the coumarin derivative are prepared in a spectroscopic grade solvent at various concentrations (typically in the micromolar range).
-
Measurement: The absorbance of each solution is measured over a specific wavelength range (e.g., 200-600 nm). The solvent is used as a blank reference.
-
Data Analysis: The λabs is identified as the wavelength at which the highest absorbance is recorded. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Objective: To determine the wavelengths of maximum excitation and emission (λex and λem), the Stokes shift, and the fluorescence quantum yield (Φf).
Methodology:
-
Instrumentation: A spectrofluorometer is used.
-
Sample Preparation: Dilute solutions of the coumarin derivative are prepared in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.[1]
-
Measurement:
-
An excitation spectrum is recorded by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the peak of emission).
-
An emission spectrum is recorded by exciting the sample at its λabs and scanning the emission wavelengths.
-
-
Data Analysis:
-
The λex and λem are determined from the respective spectra.
-
The Stokes shift is calculated as the difference between λem and λabs.
-
Determination of Fluorescence Quantum Yield (Φf)
Objective: To quantify the efficiency of the fluorescence process.
Methodology (Relative Method):
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral range as the sample is chosen.[1] Common standards include quinine sulfate and rhodamine 6G.[5]
-
Solution Preparation: A series of solutions of both the sample and the standard are prepared in the same solvent with absorbances at the excitation wavelength kept below 0.1.[1]
-
Measurement: The absorption and fluorescence emission spectra are recorded for all solutions. The integrated fluorescence intensity (the area under the emission curve) is determined for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φstd * (Is / Istd) * (Astd / As) * (ηs2 / ηstd2)
where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
The subscripts 's' and 'std' refer to the sample and the standard, respectively.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for characterizing the spectral properties of substituted coumarins.
Caption: Workflow for characterizing substituted coumarins.
References
- 1. benchchem.com [benchchem.com]
- 2. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectral properties of substituted coumarins in solution and polymer matrices [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticoagulant Potential: 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one versus Warfarin
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: The Vitamin K Cycle Interference
Warfarin, a 4-hydroxycoumarin derivative, exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][2][3] This enzyme is crucial for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[1][2][3] Inhibition of VKORC1 leads to the production of under-carboxylated, inactive forms of these clotting factors, thereby disrupting the coagulation cascade.
The anticoagulant activity of coumarin derivatives is intrinsically linked to the 4-hydroxycoumarin scaffold. While 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one is a coumarin derivative, its core structure differs from the 4-hydroxycoumarin moiety of warfarin. This structural variance is significant and likely influences its anticoagulant potency. Research on various 3-substituted 4-hydroxycoumarin derivatives has demonstrated that modifications at the 3-position can significantly modulate anticoagulant activity, with some derivatives exhibiting greater potency than warfarin.
Quantitative Data Presentation
Direct quantitative data comparing the anticoagulant activity of this compound and warfarin is not available in the reviewed literature. However, to provide a valuable comparative context, the following table summarizes the anticoagulant activity of warfarin and selected 3-substituted 4-hydroxycoumarin derivatives from a representative study. This data is typically measured using prothrombin time (PT), which assesses the extrinsic and common pathways of coagulation.
| Compound | Prothrombin Time (PT) in seconds |
| Warfarin | 14.60 |
| 4-(3-bromophenyl)-6-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | 21.30 |
| 6-(4-hydroxy-2-oxo-2H-chromen-3-yl)-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile | 20.80 |
| 4-hydroxycoumarin | 11.30 |
| Saline (Control) | 10.50 |
Note: The data presented is from a single in vivo study on mice and serves as an illustrative comparison of the potential for anticoagulant activity in coumarin derivatives.
Experimental Protocols
The evaluation of anticoagulant activity typically involves in vitro and in vivo assays. The most common in vitro screening tests are the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT).
Prothrombin Time (PT) Assay
The PT test evaluates the extrinsic and common pathways of the coagulation cascade.
Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma, and the time taken for a clot to form is measured. A prolonged PT indicates a deficiency in one or more of the extrinsic or common pathway clotting factors.
Methodology:
-
Blood Collection: Whole blood is collected in a tube containing a sodium citrate anticoagulant (typically 3.2%).
-
Plasma Preparation: The blood is centrifuged to separate the platelet-poor plasma.
-
Incubation: A specific volume of plasma is incubated at 37°C.
-
Reagent Addition: A pre-warmed solution of thromboplastin and calcium chloride is added to the plasma.
-
Clot Detection: The time from the addition of the reagent to the formation of a fibrin clot is recorded, either manually or using an automated coagulometer.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT test assesses the intrinsic and common pathways of coagulation.
Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are added to citrated plasma, followed by calcium. The time to clot formation is measured. A prolonged aPTT suggests a deficiency in the intrinsic or common pathway factors.
Methodology:
-
Blood Collection and Plasma Preparation: As described for the PT assay.
-
Incubation with aPTT Reagent: A specific volume of plasma is mixed with an aPTT reagent (containing a contact activator and phospholipids) and incubated at 37°C for a defined period.
-
Calcium Addition: A pre-warmed solution of calcium chloride is added to the plasma-reagent mixture to initiate clotting.
-
Clot Detection: The time to fibrin clot formation is measured.
Visualizing the Experimental Workflow and Coagulation Cascade
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Conclusion
Warfarin is a well-established anticoagulant with a clear mechanism of action centered on the inhibition of VKORC1. The anticoagulant potential of other coumarin derivatives is highly dependent on their chemical structure, particularly the presence of a 4-hydroxycoumarin core. While direct experimental evidence for the anticoagulant activity of this compound is lacking, studies on structurally related 3-substituted 4-hydroxycoumarins suggest that this class of compounds holds potential for significant anticoagulant effects, with some derivatives even surpassing the potency of warfarin. Further experimental investigation, specifically conducting PT and aPTT assays, is necessary to definitively characterize the anticoagulant profile of this compound and accurately compare its efficacy to that of warfarin.
References
A Structure-Based Comparison of Coumarin Enzyme Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of coumarin-based enzyme inhibitors, supported by experimental data. It delves into their structure-activity relationships, inhibitory mechanisms, and the experimental protocols used for their evaluation.
Coumarin, a benzopyrone-containing heterocyclic scaffold, is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases, from cancer to neurodegenerative disorders. This guide offers a comparative analysis of these inhibitors, focusing on their performance against key enzyme targets.
Quantitative Comparison of Coumarin Inhibitors
The inhibitory potency of coumarin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The following tables summarize the inhibitory activities of selected coumarin derivatives against several important enzyme classes.
Carbonic Anhydrase (CA) Inhibitors
Coumarins inhibit carbonic anhydrases through a unique "prodrug" mechanism.[1] The lactone ring of the coumarin is hydrolyzed by the esterase activity of the CA enzyme, forming a 2-hydroxy-cinnamic acid derivative that binds to the enzyme's active site.[1][2] This mechanism often leads to isoform-selective inhibition.
| Compound/Modification | Target Isoform(s) | Ki (nM) | Reference |
| Natural Product Coumarin 1 | hCA I | 78-100 | [3] |
| Thiocoumarin 17 | hCA I | 78-100 | [3] |
| Coumarin Ester 18 | hCA I | 78-100 | [3] |
| Coumarin Ester 19 | hCA IV | 48 | [3] |
| Methoxyderivative 5 | hCA II | 59-99 | [1] |
| Carboxylic acid 11 | hCA II | 59-99 | [1] |
| Coumarin Ester 18 | hCA II | 32 | [1] |
Monoamine Oxidase (MAO) Inhibitors
Coumarin derivatives have shown significant potential as inhibitors of MAO-A and MAO-B, enzymes crucial in the metabolism of neurotransmitters.[4][5] Inhibition of MAO-B is a key strategy in the management of Parkinson's disease.[6] The substitution pattern on the coumarin ring plays a critical role in determining the inhibitory activity and selectivity.[4] For instance, 3-phenyl substitution in coumarin derivatives has been shown to significantly enhance MAO-B inhibition.[7]
| Compound | Target Isoform | IC50 (µM) | Reference |
| 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin | MAO-B | 0.00114 | [8] |
| 3-phenyl coumarin 22d | MAO-B | 0.19 (Ki) | [7] |
| 4-phenyl coumarin 12b | MAO-A | 0.39 (Ki) | [7] |
Cyclooxygenase (COX) Inhibitors
Certain coumarins have been found to inhibit COX enzymes, which are involved in inflammation and pain pathways.
| Compound | Target Isoform | IC50 (mM) | Reference |
| Coumarin | COX-1 | 5.93 | [9] |
| Esculetin | COX-1 | 2.76 | [9] |
| Esculin | h-COX-1 | 4.49 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are generalized protocols for key enzyme inhibition assays.
Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow Technique)
This method measures the CA-catalyzed CO2 hydration.
-
Reagent Preparation : Prepare stock solutions of the inhibitor (typically 10 mM in a suitable solvent like DMSO) and dilute to the desired concentrations with distilled-deionized water.[10] Prepare solutions of the purified CA isoform and CO2.
-
Pre-incubation : Pre-incubate the enzyme and inhibitor solutions for a specific period (for coumarins, this can be up to 6 hours to allow for hydrolysis) at room temperature to allow for the formation of the enzyme-inhibitor complex.[2][10]
-
Reaction Initiation and Measurement : The reaction is initiated by mixing the enzyme-inhibitor solution with the CO2 solution in a stopped-flow instrument.[10]
-
Data Analysis : The initial rates of the CA-catalyzed CO2 hydration reaction are monitored for 10-100 seconds.[10] The uncatalyzed rates are subtracted from the observed rates. Inhibition constants (Ki) are determined by non-linear least-squares methods.[10]
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This assay is based on the fluorometric detection of H2O2, a byproduct of the oxidative deamination of the MAO substrate.
-
Reagent Preparation : Prepare working solutions of the MAO-A and MAO-B enzymes, a suitable substrate (e.g., tyramine or a fluorescent probe like MR2), and the coumarin inhibitors at various concentrations.[4]
-
Reaction Mixture : In a 96-well plate, prepare a reaction mix containing the MAO assay buffer, the probe, and the enzyme.
-
Inhibitor Addition : Add the coumarin inhibitor solutions to the respective wells. For control wells, add solvent.
-
Reaction Initiation : Initiate the reaction by adding the MAO substrate to all wells.
-
Measurement : Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 60 minutes).[4]
-
Data Analysis : Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[11]
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay detects the peroxidase activity of COX.
-
Reagent Preparation : Prepare cell or tissue lysates, or use purified COX-1 or COX-2 enzymes.[12] Prepare solutions of the coumarin inhibitors, arachidonic acid (substrate), and a fluorescent probe.[12]
-
Reaction Setup : In a 96-well plate, add the COX assay buffer, the sample (enzyme), and the coumarin inhibitor. To differentiate between COX-1 and COX-2 activity, specific inhibitors for each isoform can be used in parallel wells.[12]
-
Reaction Initiation : Start the reaction by adding arachidonic acid to each well.
-
Measurement : Immediately measure the fluorescence in kinetic mode at a specific excitation and emission wavelength (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[13]
-
Data Analysis : Determine the reaction rate from the linear portion of the kinetic curve. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[14]
Visualizing Mechanisms and Workflows
Diagrams illustrating signaling pathways and experimental workflows provide a clear understanding of the complex processes involved in enzyme inhibition studies.
Caption: A generalized workflow for the screening and development of coumarin-based enzyme inhibitors.
Caption: The "prodrug" mechanism of carbonic anhydrase inhibition by coumarin derivatives.
Caption: Inhibition of MAO-B by coumarins increases dopamine levels, a therapeutic strategy for Parkinson's disease.
References
- 1. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 2. flore.unifi.it [flore.unifi.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scienceopen.com [scienceopen.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Inhibition of monoamine oxidases by functionalized coumarin derivatives: biological activities, QSARs, and 3D-QSARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Coumarin Derivatives for Fluorescence Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a pivotal step in experimental design. Coumarin-based dyes are a prominent class of fluorophores favored for their advantageous photophysical properties, including high fluorescence quantum yields and sensitivity to their microenvironment. This guide provides a detailed comparison of various coumarin derivatives, offering insights into their performance based on experimental data to facilitate informed selection for specific bioimaging applications.
Coumarin and its derivatives are heterocyclic compounds widely recognized for their broad range of biological activities and, most notably in the context of this guide, their fluorescent properties.[1][2][3] Strategic substitutions on the coumarin framework allow for the fine-tuning of their photophysical characteristics, leading to a diverse palette of fluorescent probes with tailored emission wavelengths and functionalities.[4] These modifications make them highly valuable tools for visualizing and analyzing biological processes with precision.[4] This guide will delve into a comparative analysis of key coumarin derivatives, focusing on their photophysical properties, labeling chemistries, and the experimental protocols essential for their application.
Comparative Photophysical Data of Coumarin Derivatives
The efficacy of a fluorescent probe is determined by several key photophysical parameters. These include the maximum excitation and emission wavelengths (λex and λem), molar absorptivity (ε), fluorescence quantum yield (Φf), and Stokes shift. A high quantum yield is desirable for bright signals, while a large Stokes shift is advantageous for minimizing self-quenching and improving detection sensitivity.[5] The following table summarizes these properties for a selection of commonly used coumarin derivatives.
| Derivative | λex (nm) | λem (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φf) | Stokes Shift (nm) |
| 7-Amino-4-methylcoumarin (AMC) | ~345 | ~445 | Data not readily available | High | ~100 |
| 7-(Diethylamino)coumarin-3-carboxylic acid, succinimidyl ester | ~423 | ~465 | Data not readily available | High | ~42 |
| Alexa Fluor 350, succinimidyl ester | ~346 | ~442 | ~19,000 | ~0.75 | ~96 |
| 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) | ~387 | ~472 | ~33,000 | ~0.4 | ~85 |
| Coumarin 120 | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Coumarin 307 | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Coumarin 102 | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Note: Photophysical properties can be influenced by the solvent and local environment. The data presented are approximate values and may vary under different experimental conditions.[6][7]
Labeling Chemistries: Targeting Specific Functional Groups
The utility of a coumarin derivative for fluorescence labeling is dictated by its reactive group, which determines the target functionality on the biomolecule of interest.
Amine-Reactive Probes
A prevalent strategy for labeling proteins and other biomolecules involves targeting primary amines, such as the side chain of lysine residues. N-hydroxysuccinimide (NHS) esters are commonly employed for this purpose.
-
7-(Diethylamino)coumarin-3-carboxylic acid, succinimidyl ester & Alexa Fluor 350, succinimidyl ester : These derivatives react with primary amines to form stable amide bonds. They are excellent choices for labeling proteins with abundant and accessible amine groups.[8]
Thiol-Reactive Probes
For more site-specific labeling, cysteine residues can be targeted using maleimide-functionalized coumarins. Cysteine residues are generally less abundant than lysine, allowing for more precise labeling.
-
7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) : The maleimide group of CPM reacts with the sulfhydryl group of cysteine via a Michael addition reaction, forming a stable thioether bond.[8]
Carboxylic Acid-Reactive Probes
A more unique approach involves the direct labeling of carboxylic acid residues, present in aspartic and glutamic acid residues of proteins.
-
4-(Diazomethyl)-7-(diethylamino)coumarin : This derivative possesses a diazomethyl group that can be activated to react with carboxylic acids. This method offers an alternative labeling strategy when primary amines or thiols are not suitable targets.[8]
Experimental Protocols
The successful application of coumarin derivatives in fluorescence labeling hinges on well-defined experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: General Protein Labeling with an Amine-Reactive Coumarin-NHS Ester
-
Preparation of Reagents :
-
Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the coumarin-NHS ester in a dry, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 1-10 mg/mL.
-
-
Labeling Reaction :
-
Add the coumarin-NHS ester stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 fold molar excess of the dye is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification :
-
Remove the unreacted dye by gel filtration (e.g., using a Sephadex G-25 column) or dialysis against a suitable buffer.
-
-
Characterization :
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at its λex).
-
Protocol 2: Live Cell Imaging with a Cell-Permeant Coumarin Derivative
-
Cell Culture :
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
-
Probe Preparation :
-
Prepare a stock solution of the cell-permeant coumarin derivative in DMSO.
-
Dilute the stock solution in a serum-free cell culture medium to the final working concentration (typically in the low micromolar range).
-
-
Cell Staining :
-
Remove the culture medium from the cells and wash with warm PBS.
-
Add the coumarin probe solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Imaging :
-
Wash the cells with warm PBS to remove excess probe.
-
Add fresh, warm cell culture medium or imaging buffer to the cells.
-
Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin derivative.[5]
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for protein labeling and live cell imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. benchchem.com [benchchem.com]
- 6. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Procedural Guide
For Immediate Release
Researchers and laboratory personnel are advised to follow specific safety and disposal protocols when handling 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS No. 86-44-2). Adherence to these guidelines is crucial for ensuring personal safety and environmental protection. This compound is classified as harmful if swallowed and requires disposal as hazardous waste.
Hazard Classification and Safety Data
Proper handling and disposal procedures are dictated by the hazard profile of the substance. Below is a summary of the key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Data Point | Information | Source |
| GHS Pictogram | Irritant | PubChem |
| GHS Signal Word | Warning | PubChem |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container in accordance with local regulation. | [1] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound waste. This procedure should be performed in a designated and well-ventilated area.
I. Required Personal Protective Equipment (PPE)
Before handling the chemical waste, all personnel must be equipped with the following PPE:
-
Protective gloves: Nitrile or other chemically resistant gloves.
-
Eye protection: Chemical safety goggles or a face shield.
-
Protective clothing: A laboratory coat is mandatory.
II. Waste Segregation and Containerization
-
Waste Identification: All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's safety guidelines. It should be segregated as a non-halogenated organic solid.
-
Container Selection: Use a designated, leak-proof hazardous waste container that is compatible with the chemical.
-
Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (86-44-2).
III. Disposal of Contaminated Materials
-
Empty Containers: Containers that previously held this compound are not considered "empty" until all residue has been removed. Triple rinse the container with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated materials should be placed in the designated solid hazardous waste container.
IV. Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) until it is collected by trained hazardous waste personnel.
-
Professional Disposal: The final disposal of the contents and container must be carried out by an approved and licensed waste disposal company.[1] Common disposal methods for this type of waste include incineration in a chemical incinerator.
Visual Guide: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the minimum required personal protective equipment (PPE).
| PPE Category | Specific Recommendations | Purpose |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][2][3] | Protects eyes from dust particles and potential splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or punctures before each use.[1][2][3] | Prevents direct skin contact with the chemical.[3] |
| Body Protection | Laboratory coat or other suitable protective clothing to prevent skin contact. For larger quantities, a chemical-resistant apron may be necessary.[2][3] | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | In case of inadequate ventilation, potential for aerosolization, or when handling outside of a ventilated enclosure, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[2][3] | Avoids inhalation of fine dust particles.[3] |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Safe Handling and Use
All handling of 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one should be performed by trained personnel in a designated, well-ventilated laboratory area, preferably within a chemical fume hood.[2][3]
Experimental Protocol for Safe Handling:
-
Preparation:
-
Weighing and Transfer:
-
Solution Preparation:
-
During Use:
Emergency Procedures
In the event of accidental exposure, follow these procedures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Plan
All waste containing this compound, including empty containers, contaminated lab supplies, and spill cleanup materials, must be treated as hazardous waste.[1][2]
Disposal Protocol:
-
Collect all solid and liquid waste in appropriately labeled, leak-proof containers.[1][2]
-
Store waste containers in a designated, secure area away from incompatible materials.[2]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[2]
-
Do not dispose of this chemical down the drain.[2]
Chemical Spill Workflow
The following diagram illustrates the procedural steps for responding to a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
